molecular formula C34H54O13S B11930241 Benzyl-PEG10-Ots

Benzyl-PEG10-Ots

Katalognummer: B11930241
Molekulargewicht: 702.9 g/mol
InChI-Schlüssel: DVGQCYOHVDXTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-PEG10-Ots is a useful research compound. Its molecular formula is C34H54O13S and its molecular weight is 702.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H54O13S

Molekulargewicht

702.9 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C34H54O13S/c1-32-7-9-34(10-8-32)48(35,36)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-33-5-3-2-4-6-33/h2-10H,11-31H2,1H3

InChI-Schlüssel

DVGQCYOHVDXTHC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG10-Ots is a heterobifunctional crosslinker featuring a benzyl-protected polyethylene glycol (PEG) chain of ten ethylene glycol units, terminating in a tosylate group. This molecule is of significant interest to researchers in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based PROTAC linker, this compound facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, bringing the two in proximity to induce ubiquitination and subsequent degradation of the target protein.[1][2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to various functional groups on target ligands.[5]

This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental considerations for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzyl ether at one terminus of a ten-unit polyethylene glycol chain, and a tosylate ester at the other.

Molecular Formula: C₃₄H₅₄O₁₃S[2][3][6]

Molecular Weight: 702.85 g/mol [2][3][6]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBenzyl AlcoholBenzyl Tosylate
Molecular Formula C₃₄H₅₄O₁₃SC₇H₈OC₁₄H₁₄O₃S
Molecular Weight ( g/mol ) 702.85108.14262.33[7]
Appearance Not specified (likely a viscous oil or waxy solid)Colorless liquid[8]Not specified
Boiling Point (°C) Not available205.3Not available
Melting Point (°C) Not available-15.2Not available
Density (g/cm³) Not available1.044Not available
Solubility Soluble in organic solvents (e.g., DCM, DMF, DMSO). The PEG chain imparts some water solubility.Soluble in water, alcohol, ether, chloroform[8]Not available

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Benzyl & Tosyl): Multiple signals in the range of δ 7.2-7.9 ppm.

  • Benzyl CH₂: A singlet around δ 4.5 ppm.

  • PEG Backbone (-(OCH₂CH₂)₉-): A complex multiplet centered around δ 3.6 ppm.[9][10]

  • CH₂ adjacent to Tosylate: A triplet around δ 4.1-4.2 ppm.

  • Tosyl CH₃: A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

  • PEG Backbone: A prominent signal around δ 70 ppm.

  • Benzyl CH₂: A signal around δ 73 ppm.

  • CH₂ adjacent to Tosylate: A signal around δ 69 ppm.

  • Tosyl CH₃: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretch (aromatic): ~3030 cm⁻¹

  • C-H stretch (aliphatic): ~2870 cm⁻¹

  • C=C stretch (aromatic): ~1600 and 1495 cm⁻¹

  • C-O-C stretch (ether): Strong, broad band around 1100 cm⁻¹[11]

  • S=O stretch (sulfonate): ~1350 and 1175 cm⁻¹

  • S-O-C stretch (sulfonate ester): ~950 cm⁻¹

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general procedure can be adapted from established methods for the tosylation of PEG alcohols. The synthesis would typically involve the reaction of Benzyl-PEG10-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Materials:

  • Benzyl-PEG10-alcohol[1]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (as a base and solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure (General):

  • Dissolve Benzyl-PEG10-alcohol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow start Benzyl-PEG10-alcohol reaction Tosylation Reaction (DCM or THF, 0°C to RT) start->reaction reagents p-Toluenesulfonyl chloride (TsCl) Base (e.g., Pyridine) reagents->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Use of this compound in PROTAC Synthesis

This compound serves as a versatile linker for conjugating a nucleophilic group on a target protein ligand. A common nucleophile is a primary or secondary amine, or a thiol group.

General Protocol for Conjugation to an Amine-Containing Ligand:

  • Dissolve the amine-containing target protein ligand in a suitable aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC precursor.

Diagram 2: PROTAC Synthesis using this compound

PROTAC_Synthesis ligand Target Protein Ligand (with Nucleophile, e.g., -NH2) reaction Nucleophilic Substitution (DMF/DIPEA) ligand->reaction linker This compound linker->reaction deprotection Benzyl Deprotection (e.g., Hydrogenolysis) reaction->deprotection conjugation Coupling to E3 Ligase Ligand deprotection->conjugation protac Final PROTAC Molecule conjugation->protac

References

The Role and Mechanism of Benzyl-PEG10-Ots in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the mechanism of action of Benzyl-PEG10-Ots, a long-chain polyethylene glycol (PEG)-based linker, in the context of PROTAC design and function. While specific quantitative data for PROTACs utilizing this compound is not yet publicly available, this guide will leverage data from PROTACs with similar long-chain PEG linkers to provide representative insights. We will delve into its role in modulating the physicochemical properties of PROTACs, detail experimental protocols for its incorporation and evaluation, and visualize the underlying biological pathways.

Introduction to PROTACs and the Critical Role of Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is not merely a passive spacer; its length, composition, and flexibility are crucial for optimizing the formation and stability of the ternary complex, as well as influencing the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2]

This compound: A Long-Chain PEG Linker

This compound is a bifunctional linker belonging to the polyethylene glycol (PEG) class. Its structure consists of a ten-unit PEG chain, providing a significant length and flexibility. One terminus is protected with a benzyl group, while the other is functionalized with a tosylate (Ots) group. The tosylate is an excellent leaving group, making this linker ideal for nucleophilic substitution reactions during PROTAC synthesis.

The key attributes of the this compound linker are:

  • Length and Flexibility: The 10-unit PEG chain offers a substantial and flexible spacer, which can be crucial for enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[3]

  • Hydrophilicity: The PEG backbone imparts hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and reduce non-specific binding.[4]

  • Synthetic Tractability: The terminal tosylate group provides a reactive handle for straightforward conjugation to a nucleophilic functional group on either the POI ligand or the E3 ligase ligand.

Mechanism of Action of this compound in PROTACs

The primary role of the this compound linker is to bridge the POI-binding and E3 ligase-binding moieties of the PROTAC, thereby facilitating the formation of a productive ternary complex. The length and flexibility of the PEG10 chain allow the two ends of the PROTAC to adopt a conformation that minimizes steric hindrance and promotes favorable protein-protein interactions between the POI and the E3 ligase. This spatial arrangement is critical for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to those synthesized with a this compound linker.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with this compound linker) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->E3_Ligase binds to E1_E2 E1/E2 Enzymes E1_E2->Ub activates

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Long-Chain PEG Linkers

While specific degradation data for a PROTAC utilizing the this compound linker is not available in the public domain, the following table summarizes representative data from published studies on PROTACs with long-chain PEG linkers. This data illustrates the impact of linker length on degradation efficiency, measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
RC-1 BTKCRBNPEG6<10~90[5]
NC-1 BTKCRBNPEG-based2.297[5]
PROTAC 12 ERVHLPEG chain<100>80[6]
PROTAC 14 ERVHLPEG chain<100>80[6]
A1874 BRD4MDM213-atom PEG<100>98[7]
ARV-771 BRD2/3/4VHLPEG-based<1>90[7]
MZ1 BET proteinsVHLPEG-based<100>90[7]

Note: This table presents a selection of data from different studies and should be interpreted as illustrative of the performance of PROTACs with long-chain PEG linkers.

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a nucleophile on the POI ligand or E3 ligase ligand displaces the tosylate group. The following is a generalized, representative protocol.

Reaction Scheme:

Synthesis_Scheme cluster_0 Representative Synthesis of a PROTAC Ligand_NH2 Ligand-NH2 (POI or E3 Ligase Ligand) Intermediate Ligand-NH-PEG10-OBn Ligand_NH2->Intermediate + Benzyl_PEG_Ots This compound Benzyl_PEG_Ots->Intermediate Intermediate_OH Ligand-NH-PEG10-OH Intermediate->Intermediate_OH 1. Deprotection H2, Pd/C Deprotection->Intermediate_OH Intermediate_Ots Ligand-NH-PEG10-Ots Intermediate_OH->Intermediate_Ots 2. Activation Tos-Cl, Pyridine Activation->Intermediate_Ots Final_PROTAC Final PROTAC Intermediate_Ots->Final_PROTAC 3. + Second_Ligand Second_Ligand-OH (E3 Ligase or POI Ligand) Second_Ligand->Final_PROTAC

Caption: Representative synthetic workflow for a PROTAC using a PEG-Ots linker.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the amine-containing ligand (POI or E3 ligase ligand, 1.0 eq) in an appropriate aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Addition of Linker: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS. The tosylate is a good leaving group, facilitating nucleophilic attack by the amine.[8]

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the benzylated intermediate.

  • Deprotection: Dissolve the intermediate in a suitable solvent (e.g., methanol or ethanol) and add a palladium on carbon catalyst (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere until the deprotection is complete.

  • Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the resulting alcohol-terminated intermediate.

  • Second Coupling: The free hydroxyl group can then be tosylated again or activated in another way to react with the second ligand to complete the PROTAC synthesis. Alternatively, if the second ligand has a good leaving group, the alcohol can act as the nucleophile.

Note: This is a generalized protocol. Reaction conditions, including solvent, base, temperature, and purification methods, must be optimized for specific ligands.

Western Blot Protocol for Assessing Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[9][10][11][12][13]

Materials:

  • Cell culture reagents

  • PROTAC stock solution (e.g., in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100 °C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox. Its long, flexible, and hydrophilic PEG chain can significantly influence the physicochemical properties and degradation efficacy of a PROTAC. While direct experimental data for this specific linker is not yet prevalent, the principles of its mechanism of action and the methodologies for its use are well-established within the broader context of PEG-ylated PROTACs. The provided representative data and experimental protocols offer a solid foundation for researchers to incorporate and evaluate this compound or similar long-chain PEG linkers in their PROTAC development programs. Further studies on PROTACs specifically utilizing this compound will be crucial to fully elucidate its unique contributions to targeted protein degradation.

References

Understanding Benzyl-PEG10-Ots as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of Benzyl-PEG10-Ots, a bifunctional molecule featuring a benzyl group, a polyethylene glycol (PEG) chain of ten units, and a tosylate (Ots) leaving group, designed for application as a PROTAC linker. While specific PROTACs utilizing the exact this compound linker are not extensively documented in publicly available literature, this guide will leverage data from structurally similar PROTACs containing PEG and benzyl-like linkers to provide a comprehensive understanding of its potential role and application in PROTAC design and development. We will delve into the synthesis, physicochemical properties, and the pivotal role of such linkers in ternary complex formation, ultimately leading to targeted protein degradation. Detailed experimental protocols and data presentation will equip researchers with the necessary knowledge to effectively utilize this class of linkers in their drug discovery endeavors.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC.[4][5] Flexible linkers, such as those based on polyethylene glycol (PEG), are widely used due to their ability to allow for multiple binding orientations, which can facilitate the formation of a productive ternary complex.[6] PEG linkers, in particular, can enhance the aqueous solubility of PROTACs, a crucial property for drug development.[5]

This compound: Structure and Physicochemical Properties

This compound is a chemical linker characterized by three key functional components:

  • Benzyl Group: The benzyl group provides a degree of rigidity and can participate in hydrophobic or π-stacking interactions within the ternary complex, potentially enhancing its stability.[4]

  • PEG10 Chain: The ten-unit polyethylene glycol chain imparts flexibility and hydrophilicity to the linker.[5] This flexibility is crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation. The hydrophilic nature of the PEG chain can improve the solubility of the resulting PROTAC molecule.[5]

  • Tosylate (Ots) Group: The tosylate group is an excellent leaving group, making this end of the linker reactive towards nucleophiles such as amines or thiols on the warhead or E3 ligase ligand, facilitating the final step of PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C34H54O13S[7]
Molecular Weight 702.85 g/mol [7]
Appearance Not specified (typically a solid)
Solubility Soluble in organic solvents like DMSO and DMF
Storage Recommended at -20°C for long-term storage[8]

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound typically involves a convergent synthetic strategy. The warhead (targeting the protein of interest) and the E3 ligase ligand are synthesized or obtained separately, often with a nucleophilic handle (e.g., an amine or a phenol). The final step involves the nucleophilic substitution of the tosylate group on this compound by the nucleophilic group on either the warhead or the E3 ligase ligand.

General Experimental Protocol for PROTAC Synthesis

Note: This is a generalized protocol and may require optimization based on the specific warhead and E3 ligase ligand.

  • Preparation of Reactants: Dissolve the warhead or E3 ligase ligand containing a nucleophilic group (e.g., amine) and this compound in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture to facilitate the deprotonation of the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Characterization of PROTACs and Quantitative Data

Due to the lack of specific data for a PROTAC synthesized with this compound, we will present representative data for a well-characterized BRD4-targeting PROTAC, dBET1, which utilizes a PEG-based linker. This data illustrates the typical quantitative parameters used to evaluate PROTAC efficacy.

Table 2: Representative Quantitative Data for a BRD4-Targeting PROTAC (dBET1)

ParameterDescriptionValueReference
Binding Affinity (Kd) to BRD4 Dissociation constant for the binding of the PROTAC to the target protein.180 nM
Binding Affinity (Kd) to VHL Dissociation constant for the binding of the PROTAC to the E3 ligase.1.8 µM
DC50 Concentration of the PROTAC required to degrade 50% of the target protein.4.3 nM
Dmax Maximum percentage of target protein degradation achieved.>98%

Experimental Protocols for PROTAC Evaluation

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.[10][11]

  • Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding, including the dissociation constant (Kd) and stoichiometry of the interactions.[10]

  • Fluorescence Resonance Energy Transfer (FRET): A cell-based or biochemical assay that can detect the proximity of the target protein and the E3 ligase upon PROTAC-induced complex formation.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagrams illustrate the key steps and relationships in this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome Proteasome POI->Proteasome Recognized by E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->POI Tags POI with Ubiquitin Degradation Degradation Proteasome->Degradation Mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using this compound) Binding_Assays Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assays Ternary_Complex_Assays Ternary Complex Formation (SPR, FRET, ITC) Synthesis->Ternary_Complex_Assays Binding_Assays->Ternary_Complex_Assays Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assays->Degradation_Assay Cellular_Activity Cellular Activity Assays (e.g., Proliferation, Apoptosis) Degradation_Assay->Cellular_Activity

References

The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of many of these novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component of paramount importance. Among the various linker strategies, polyethylene glycol (PEG) linkers have emerged as a cornerstone of modern degrader chemistry, offering a unique combination of properties that are critical for clinical success. This technical guide provides an in-depth exploration of the role of PEG linkers in TPD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Architecture of a PROTAC and the Function of the Linker

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a passive spacer; its length, composition, flexibility, and attachment points critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent polyubiquitination and proteasomal degradation of the POI.[1][2]

PROTAC_Mechanism

Figure 1: Mechanism of Action of a PROTAC.

The Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and have become a popular choice in PROTAC design due to their favorable physicochemical properties.[3]

  • Enhanced Solubility and Permeability: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[][5] This is crucial for their bioavailability and formulation for in vivo studies.[3] The integration of PEG can also enhance cellular permeability, a key factor for reaching intracellular targets.[6]

  • Optimal Flexibility and Conformation: The flexibility of PEG chains allows the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[3][7] This conformational adaptability can help to overcome potential steric clashes between the POI and the E3 ligase.

  • Tunable Length for Optimized Degradation: The length of the PEG linker is a critical parameter that can be easily modified to fine-tune the distance and orientation between the POI and the E3 ligase.[6] This optimization is often necessary to achieve maximal degradation efficiency.[8]

  • Reduced Non-Specific Binding: The hydrophilic nature of PEG can create a hydration shell around the PROTAC, which may reduce non-specific binding to other proteins and cellular components, thereby improving selectivity.[]

Quantitative Impact of PEG Linker Properties

The choice of PEG linker has a quantifiable impact on the performance of a PROTAC. The following table summarizes key findings from various studies.

PropertyParameterObservationReference(s)
Linker Length Degradation Efficiency (DC50)A "hook effect" is often observed, where both very short and very long linkers are suboptimal for degradation. An optimal linker length exists for each specific POI-E3 ligase pair. For example, in a series of BRD4-targeting PROTACs, those with 0 or 4-5 PEG units showed higher potency than those with 1-2 PEG units.[8]
Ternary Complex Stability (α)Linker length can influence the cooperativity of ternary complex formation. In one study, longer PEG linkers (≥ 4 units) did not impair binding affinity for BTK and CRBN, while shorter linkers did.[8]
Cell PermeabilityThe relationship between PEG linker length and permeability is complex. While increased PEG length can increase hydrophilicity, which may reduce passive diffusion, it can also influence the adoption of conformations that shield polar surface area, thereby enhancing permeability.[9][10]
Linker Composition SolubilityThe inclusion of PEG units in a linker generally increases the aqueous solubility of the PROTAC.[][6]
Lipophilicity (LogD)Increasing the number of PEG units in a linker decreases the lipophilicity of the PROTAC.[11]
Attachment Point Degradation PotencyThe exit vector of the linker from both the POI ligand and the E3 ligase ligand significantly impacts the geometry of the ternary complex and, consequently, the degradation potency.[8]

Experimental Protocols for Characterizing PEG-Linked PROTACs

A robust evaluation of PEG-linked PROTACs requires a suite of biophysical and cell-based assays.

Experimental_Workflow

Figure 2: Experimental workflow for evaluating PEG-linked PROTACs.

Solubility Assays

Objective: To determine the aqueous solubility of the PROTAC.

Method: Shake-Flask Method with HPLC-UV or LC-MS Analysis [][13]

  • Preparation of Saturated Solution: Add an excess amount of the PROTAC to a phosphate buffer (e.g., 0.05 M, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Preparation: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water mixture) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the PROTAC in the diluted supernatant using a validated HPLC-UV or LC-MS method with a standard curve.

Permeability Assays

Objective: To assess the ability of the PROTAC to cross cell membranes.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA) [14][15]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The donor plate wells are filled with the PROTAC solution in a buffer at a specific pH (e.g., pH 7.4). The acceptor plate wells are filled with a corresponding buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Concentration Measurement: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.

Method 2: Caco-2 Cell Permeability Assay [16][17]

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Assay Initiation: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, samples are taken from the opposite chamber.

  • Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.

  • Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active transporters.

Ternary Complex Formation Assays

Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Method: NanoBRET™ Ternary Complex Assay (Promega) [16][18]

  • Cell Preparation: Cells are co-transfected with plasmids expressing the POI fused to HaloTag® and the E3 ligase (e.g., VHL or Cereblon) fused to NanoLuc® luciferase.

  • Labeling: The HaloTag®-POI is labeled with a fluorescent HaloTag® ligand (the energy acceptor).

  • PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC.

  • BRET Measurement: If the PROTAC brings the NanoLuc®-E3 ligase (energy donor) and the labeled HaloTag®-POI into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs. The BRET signal is measured using a plate reader.

  • Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the potency of ternary complex formation.

Protein Degradation Assays

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Method: In-Cell Western™ Assay

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: The cells are incubated with a primary antibody specific to the POI, followed by an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., actin) with a different colored dye is used for normalization.

  • Imaging and Quantification: The plate is scanned on an infrared imaging system, and the fluorescence intensity for both the POI and the housekeeping protein is quantified.

  • Data Analysis: The normalized POI levels are plotted against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Signaling Pathway: The Ubiquitin-Proteasome System

The ultimate fate of the polyubiquitinated POI is degradation by the 26S proteasome. This is a fundamental cellular process for protein homeostasis.

Ubiquitin_Proteasome_Pathway

Figure 3: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion

PEG linkers are a versatile and powerful tool in the design of targeted protein degraders. Their ability to enhance solubility, modulate permeability, and provide the necessary flexibility for efficient ternary complex formation makes them indispensable for the development of potent and drug-like PROTACs. A systematic approach to linker design, guided by the quantitative data and experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic potential of this exciting modality. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of other functional groups, will undoubtedly lead to the next generation of highly effective protein degraders.

References

Benzyl-PEG10-Ots molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benzyl-PEG10-Ots

This guide provides a detailed overview of the chemical properties of this compound, a bifunctional crosslinker commonly utilized in bioconjugation and pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

This compound is a derivative of polyethylene glycol (PEG) that contains a benzyl ether at one terminus and a tosylate group at the other. The PEG chain consists of 10 ethylene glycol units, enhancing the solubility and pharmacokinetic properties of the molecules it is incorporated into. The tosylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, facilitating the conjugation to proteins and other biomolecules.

Quantitative Data

The key molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C34H54O13S[1]
Molecular Weight 702.85 g/mol [1]

Applications and Experimental Use

This compound is primarily used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.

While specific, detailed experimental protocols are typically dependent on the specific application and are often proprietary, a general workflow for the use of this compound in a conjugation reaction is outlined below.

General Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Analysis Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, DMSO) Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, DMSO) Combine the two solutions under controlled temperature and pH Combine the two solutions under controlled temperature and pH Dissolve this compound in an appropriate aprotic solvent (e.g., DMF, DMSO)->Combine the two solutions under controlled temperature and pH Prepare a solution of the nucleophile-containing molecule (e.g., a protein or a small molecule ligand) Prepare a solution of the nucleophile-containing molecule (e.g., a protein or a small molecule ligand) Prepare a solution of the nucleophile-containing molecule (e.g., a protein or a small molecule ligand)->Combine the two solutions under controlled temperature and pH Allow the reaction to proceed for a defined period, monitoring for completion (e.g., by LC-MS) Allow the reaction to proceed for a defined period, monitoring for completion (e.g., by LC-MS) Combine the two solutions under controlled temperature and pH->Allow the reaction to proceed for a defined period, monitoring for completion (e.g., by LC-MS) Purify the resulting conjugate using chromatography (e.g., HPLC, SEC) Purify the resulting conjugate using chromatography (e.g., HPLC, SEC) Allow the reaction to proceed for a defined period, monitoring for completion (e.g., by LC-MS)->Purify the resulting conjugate using chromatography (e.g., HPLC, SEC) Characterize the final product (e.g., by mass spectrometry, NMR) Characterize the final product (e.g., by mass spectrometry, NMR) Purify the resulting conjugate using chromatography (e.g., HPLC, SEC)->Characterize the final product (e.g., by mass spectrometry, NMR)

Caption: A generalized workflow for a nucleophilic substitution reaction using this compound.

It is important to note that this compound is a synthetic linker and is not involved in endogenous signaling pathways. Therefore, a signaling pathway diagram is not applicable to this molecule. The provided workflow illustrates a common experimental logic for its application in chemical synthesis. Researchers should optimize specific conditions based on the reactants and desired final product.

References

A Technical Guide to PROTAC Design with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core principles guiding the design of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of Polyethylene Glycol (PEG) linkers. It covers the fundamental mechanism of action, the critical role of the linker, and detailed experimental protocols for evaluating PROTAC efficacy.

Introduction to Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's own protein disposal machinery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[2][] This is achieved through their unique three-part structure:

  • A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a component of the ubiquitin-proteasome system (UPS).[4][5]

  • A chemical linker: This flexible tether connects the warhead and the anchor.[4]

The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules before being recycled.[1][6][7]

The Critical Role of the Linker in PROTAC Design

The linker is far more than a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's overall performance.[4] The linker significantly influences the formation and stability of the ternary complex, which is a limiting factor for efficient degradation.[8][9] Furthermore, the linker's chemical properties directly impact the PROTAC's solubility, cell permeability, metabolic stability, and overall pharmacokinetic profile.[4][5]

Polyethylene Glycol (PEG) Linkers: Properties and Applications

Among the most common motifs used in PROTAC design are alkyl and PEG chains.[10] PEG linkers, composed of repeating ethylene glycol units, offer several distinct advantages that make them a cornerstone of modern PROTAC chemistry.[4][][12]

Key Advantages of PEG Linkers:

  • Enhanced Hydrophilicity: The repeating ether backbone of PEG creates a hydration shell, significantly improving the water solubility of the PROTAC molecule.[4][][13] This is crucial for enhancing bioavailability and compatibility with physiological environments.[2][4][12][13]

  • Increased Flexibility: PEG linkers act as "conformational shock absorbers," providing the necessary flexibility for the two ligands to independently and optimally orient themselves for favorable ternary complex formation.[][14] This entropic flexibility increases the probability that the warhead and E3 ligand will simultaneously occupy their respective binding pockets.[]

  • Tunable Length: The length of the PEG chain can be precisely controlled (e.g., PEG2, PEG4, PEG6), allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve maximum degradation efficiency.[10][]

  • Biocompatibility: PEG is a well-established biocompatible polymer widely used in drug delivery and protein modification.

Challenges Associated with PEG Linkers:

  • Metabolic Stability: Compared to more rigid linkers, the flexible nature of PEG chains can sometimes lead to reduced metabolic stability in vivo.[4]

  • Synthesis Complexity: The synthesis of monodisperse, high-purity PEG linkers can be more challenging and costly than that of simple alkyl chains.[4]

The choice of linker is a delicate balance. While PEG linkers enhance solubility, more hydrophobic alkyl linkers can sometimes improve cell penetration.[2][14] The optimal linker design often involves a combination of motifs to fine-tune the physicochemical properties of the final PROTAC molecule.[10]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of action and a typical workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Inside the Cell PROTAC PROTAC Binary1 Binary Complex (PROTAC-POI) PROTAC->Binary1 Binary2 Binary Complex (PROTAC-E3) PROTAC->Binary2 POI Protein of Interest (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary Binary2->Ternary Ternary->PROTAC Recycling Ternary->E3 Ub Ubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded POI Degradation Proteasome->Degraded

Caption: PROTAC Mechanism of Action within the cell.

PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_invivo In Vivo & Preclinical Design PROTAC Design & Synthesis (Warhead, Linker, E3 Ligand) Binding Binary Binding Assays (SPR, ITC, FP) Design->Binding Ternary Ternary Complex Formation (SPR, ITC, FRET) Design->Ternary Optimization Lead Optimization Binding->Optimization Ternary->Optimization Permeability Cell Permeability Assays (e.g., Caco-2) Degradation Degradation Assays (Western Blot, NanoBRET) Permeability->Degradation Ubiquitination Ubiquitination Assays Degradation->Ubiquitination DMPK DMPK Studies Degradation->DMPK Efficacy In Vivo Efficacy Models DMPK->Efficacy Optimization->Permeability

Caption: General experimental workflow for PROTAC development.

Quantitative Data Summary

The following tables summarize hypothetical but representative data to illustrate key principles in PROTAC design.

Table 1: Effect of PEG Linker Length on Degradation Efficiency This table demonstrates the "hook effect" and the importance of optimizing linker length. Degradation is often most efficient at an optimal length, with shorter or longer linkers being less effective.[14]

PROTAC CandidateLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-APEG215075
PROTAC-BPEG425>95
PROTAC-CPEG65090
PROTAC-DPEG820060
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum level of degradation.

Table 2: Comparative Physicochemical Properties of Linkers This table illustrates how linker choice affects key drug-like properties. PEG linkers generally improve solubility but may increase the topological polar surface area (TPSA).

PropertyPROTAC-Alkyl (C8)PROTAC-PEG (PEG4)
Molecular Weight ( g/mol )~780~840
cLogP4.53.2
Aqueous Solubility (µM)< 5> 50
TPSA (Ų)120155
Cell Permeability (Papp)HighModerate
cLogP: Calculated Logarithm of the partition coefficient. TPSA: Topological Polar Surface Area.

Table 3: Ternary Complex Formation Parameters This table shows how the linker can influence not just binding affinity but also the cooperativity (α) of ternary complex formation. A cooperativity value > 1 indicates that the binding of the second protein is enhanced after the first has bound.

PROTAC CandidateBinary K_D (POI, nM)Binary K_D (E3, nM)Ternary K_D (nM)Cooperativity (α)
PROTAC-X (Alkyl)200500803.1
PROTAC-Y (PEG4)180450355.8
PROTAC-Z (Rigid)2205101501.5
K_D: Dissociation constant. Cooperativity (α) is a measure of the stabilization of the ternary complex relative to the binary complexes.

Key Experimental Protocols

A robust suite of biophysical and cellular assays is essential for the rational design and optimization of PROTACs.[15]

6.1. Ternary Complex Formation and Binding Assays

These assays measure the direct interaction between the PROTAC, the POI, and the E3 ligase, providing crucial data on binding affinity and cooperativity.[16][17]

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI):

    • Principle: These label-free techniques measure changes in refractive index (SPR) or light interference (BLI) upon molecular binding to a sensor surface.[15]

    • Methodology:

      • Immobilize a high-purity recombinant protein (e.g., the E3 ligase) onto the sensor chip.

      • Inject the first binding partner (e.g., the PROTAC) at various concentrations to measure binary binding kinetics (k_on, k_off) and affinity (K_D).

      • To measure ternary complex formation, inject the second protein partner (the POI) pre-mixed with the PROTAC over the immobilized E3 ligase.

      • An enhanced binding response compared to the sum of individual interactions indicates ternary complex formation. Kinetic and affinity parameters of the complex can be determined.[17][18]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, K_D) in a single experiment.[16][19]

    • Methodology:

      • Load a solution of one protein (e.g., E3 ligase) into the sample cell.

      • Load a solution of the PROTAC into the titration syringe.

      • Perform a series of small injections of the PROTAC into the protein solution and measure the resulting heat changes to determine the binary K_D.

      • To assess the ternary complex, saturate the protein in the cell (e.g., E3 ligase) with the PROTAC, and then titrate in the second protein (POI). The resulting thermogram provides information on the stability and cooperativity of the ternary complex.[18]

  • Fluorescence Polarization (FP):

    • Principle: This competitive binding assay measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[15][19]

    • Methodology:

      • A fluorescent probe (e.g., a known ligand for the E3 ligase) is incubated with the E3 ligase. The large complex tumbles slowly, resulting in high polarization.

      • The PROTAC is titrated into the solution, displacing the fluorescent probe. The smaller, displaced probe tumbles faster, leading to a decrease in polarization.

      • This method is effective for determining the binary binding affinity of the PROTAC for its target proteins.[15]

6.2. Cellular Degradation Assays

These assays quantify the primary endpoint of PROTAC activity: the reduction of POI levels within a cellular context.[20]

  • Western Blotting:

    • Principle: A standard biochemical technique to separate proteins by size and detect a specific protein using an antibody.

    • Methodology:

      • Treat cultured cells with a dose range of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

      • Lyse the cells and quantify total protein concentration.

      • Separate equal amounts of protein lysate via SDS-PAGE.

      • Transfer proteins to a membrane and probe with a primary antibody specific to the POI. A loading control (e.g., GAPDH, β-actin) should be used.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

      • Quantify band intensity to determine the percentage of remaining POI relative to vehicle-treated controls.

  • NanoBRET® and HiBiT® Lytic Detection Assays:

    • Principle: These are highly sensitive, plate-based bioluminescence assays for quantifying protein levels in live or lysed cells.[20][21]

    • Methodology (HiBiT Lytic):

      • Genetically tag the endogenous POI with the small 11-amino-acid HiBiT peptide using CRISPR/Cas9.

      • Treat cells with the PROTAC in a multi-well plate format.

      • Lyse the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase.

      • Add the luciferase substrate and measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged POI remaining.[21]

6.3. Target Ubiquitination Assays

These assays confirm the mechanism of action by directly detecting the ubiquitination of the POI.[22]

  • Immunoprecipitation followed by Western Blot:

    • Principle: This method isolates the POI from the cell lysate to specifically check its ubiquitination status.

    • Methodology:

      • Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

      • Lyse the cells and incubate the lysate with an antibody against the POI that is conjugated to beads.

      • Collect the beads to immunoprecipitate the POI and its binding partners.

      • Elute the protein complexes, separate them by SDS-PAGE, and perform a Western blot using an antibody that recognizes ubiquitin.

      • A ladder of high-molecular-weight bands indicates polyubiquitination of the POI.

References

An In-Depth Technical Guide to Heterobifunctional Degraders Featuring Benzyl-PEG10-Ots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, these degraders co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable" and provides a catalytic mode of action that can lead to a more profound and sustained biological effect.

A typical heterobifunctional degrader consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The Crucial Role of the Linker and the Advantages of PEGylation

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable characteristics. PEG linkers enhance the aqueous solubility and bioavailability of PROTAC molecules, which is often a challenge for these high molecular weight compounds. Their flexibility can also be advantageous in allowing the formation of a productive ternary complex by enabling the optimal orientation of the POI and E3 ligase. The length of the PEG linker is a key parameter that requires careful optimization to achieve maximal degradation potency.

Benzyl-PEG10-Ots: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a 10-unit polyethylene glycol chain. One terminus is capped with a benzyl group, providing a degree of lipophilicity, while the other end is functionalized with a tosylate (Ots) group. The tosylate is an excellent leaving group, making this linker ideal for nucleophilic substitution reactions with amine or hydroxyl groups present on either the POI ligand or the E3 ligase ligand, facilitating the final assembly of the PROTAC molecule.

Quantitative Analysis of Linker Length on Degrader Efficacy

The length of the PEG linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data from studies investigating the effect of linker length on the degradation of target proteins. The data is presented as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

Target ProteinE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4PomalidomidePEG151.8>95Feller et al., 2018
BRD4PomalidomidePEG194.9>95Feller et al., 2018
BRD4PomalidomidePEG2319.6>95Feller et al., 2018
BRD4PomalidomidePEG2778.4>90Feller et al., 2018
Estrogen Receptor αVHL LigandAlkyl9~250~70Cyrus et al., 2011
Estrogen Receptor αVHL LigandAlkyl12~100~80Cyrus et al., 2011
Estrogen Receptor αVHL LigandAlkyl16~50~90Cyrus et al., 2011
Estrogen Receptor αVHL LigandAlkyl19~250~60Cyrus et al., 2011

Note: The presented data is a compilation from different studies and should be interpreted as illustrative of the general trend of linker length dependency. Direct comparison between different target systems should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Degrader using this compound

This protocol describes a general procedure for the final coupling step in PROTAC synthesis, where a ligand containing a nucleophilic handle (e.g., a primary amine or a phenol) is reacted with this compound.

Materials:

  • Ligand (POI or E3 ligase) with a free amine or phenol group (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Argon or Nitrogen atmosphere

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the amine- or phenol-containing ligand in anhydrous DMF under an inert atmosphere.

  • Add the base (K2CO3 for phenols, DIPEA for amines) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture containing the ligand and base.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) overnight. The reaction progress can be monitored by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final heterobifunctional degrader.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol outlines the standard method for quantifying the degradation of a target protein in cells treated with a heterobifunctional degrader.

Materials:

  • Cell line expressing the protein of interest

  • Heterobifunctional degrader stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the heterobifunctional degrader for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the protein of interest overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody, or use a multiplexing detection system.

  • Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Protocol 3: HiBiT-Based Protein Degradation Assay

This protocol provides a quantitative, real-time method to measure protein degradation in live cells.

Materials:

  • CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the protein of interest

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

  • Treat the cells with a serial dilution of the heterobifunctional degrader.

  • At the desired time points, add the Nano-Glo® HiBiT Lytic Reagent directly to the wells.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence using a plate-based luminometer.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Protocol 4: AlphaLISA Ternary Complex Formation Assay

This protocol describes a no-wash, bead-based immunoassay to detect the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant tagged POI (e.g., His-tagged)

  • Recombinant tagged E3 ligase complex (e.g., GST-tagged VBC complex)

  • Heterobifunctional degrader

  • AlphaLISA anti-tag acceptor beads (e.g., anti-His)

  • AlphaLISA streptavidin-coated donor beads

  • Biotinylated anti-tag antibody (e.g., biotinylated anti-GST)

  • AlphaLISA buffer

  • 384-well ProxiPlate

Procedure:

  • Prepare a solution of the tagged POI and the heterobifunctional degrader in AlphaLISA buffer.

  • Prepare a solution of the tagged E3 ligase complex in AlphaLISA buffer.

  • In a 384-well ProxiPlate, combine the POI-degrader solution and the E3 ligase solution.

  • Incubate for 1 hour at room temperature to allow for ternary complex formation.

  • Add the AlphaLISA acceptor beads and the biotinylated anti-tag antibody.

  • Incubate for 1 hour at room temperature.

  • Add the streptavidin-coated donor beads.

  • Incubate for 30 minutes in the dark.

  • Read the plate on an Alpha-enabled plate reader.

  • An increase in the AlphaLISA signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC Heterobifunctional Degrader POI->PROTAC Binds to POI warhead Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligase ligand E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action of a heterobifunctional degrader.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand Synthesis Coupling_Step2 Couple POI Ligand to Linker-E3 Ligand Conjugate POI_Ligand->Coupling_Step2 E3_Ligand E3 Ligase Ligand Synthesis Coupling_Step1 Couple Linker to E3 Ligase Ligand E3_Ligand->Coupling_Step1 Linker_Synthesis This compound (Linker) Linker_Synthesis->Coupling_Step1 Coupling_Step1->Coupling_Step2 Final_PROTAC Final PROTAC Molecule Coupling_Step2->Final_PROTAC Degradation_Assay Protein Degradation Assay (Western Blot / HiBiT) Final_PROTAC->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA) Final_PROTAC->Ternary_Complex_Assay Cell_Viability_Assay Cell Viability Assay Final_PROTAC->Cell_Viability_Assay

Caption: General workflow for PROTAC synthesis and evaluation.

Logical_Relationship_Linker_Length cluster_linker Linker Properties cluster_outcome Degradation Efficacy Linker_Length Linker Length (e.g., PEG10) Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Length Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Ternary_Complex_Formation Ternary Complex Formation Too_Short->Ternary_Complex_Formation Steric Hindrance Optimal->Ternary_Complex_Formation Favorable Geometry Too_Long->Ternary_Complex_Formation Unfavorable Entropy Degradation_Potency Degradation Potency (Low DC50, High Dmax) Ternary_Complex_Formation->Degradation_Potency Efficient Reduced_Potency Reduced Potency Ternary_Complex_Formation->Reduced_Potency Inefficient Ternary_Complex_Formation->Reduced_Potency Inefficient

Caption: Logical relationship between linker length and degradation efficacy.

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl-PEG10-Ots for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation. A typical PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

This document provides a detailed protocol for the synthesis of Benzyl-PEG10-Ots, a tosylated PEG linker commonly used in the construction of PROTACs. The tosyl group serves as an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction required to conjugate the linker to either the target protein ligand or the E3 ligase ligand.

Synthesis Overview

The synthesis of this compound is a straightforward one-step tosylation reaction starting from the commercially available Benzyl-PEG10-alcohol. The reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Data Presentation

ParameterValueReference
Starting Material Benzyl-PEG10-alcoholCommercially Available
Reagents p-Toluenesulfonyl chloride (TsCl), Pyridine, 4-Dimethylaminopyridine (DMAP)General Tosylation Protocols
Solvent Dichloromethane (DCM)General Tosylation Protocols
Reaction Temperature 0 °C to Room TemperatureGeneral Tosylation Protocols
Reaction Time 12-24 hoursTypical for tosylation reactions
Purification Method Aqueous work-up followed by column chromatographyStandard organic synthesis purification
Expected Yield > 80%Based on similar tosylation reactions
Final Product This compound-

Experimental Protocol

Materials and Reagents
  • Benzyl-PEG10-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for column chromatography elution

Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl-PEG10-alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction:

    • After the addition of TsCl is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Expected ¹H NMR signals include the characteristic peaks for the benzyl group, the PEG chain, and the tosyl group.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_purification Purification cluster_product Final Product Benzyl-PEG10-alcohol Benzyl-PEG10-alcohol Tosylation Tosylation Benzyl-PEG10-alcohol->Tosylation Workup Workup Tosylation->Workup TsCl TsCl TsCl->Tosylation Pyridine_DMAP Pyridine, DMAP Pyridine_DMAP->Tosylation DCM DCM (Solvent) DCM->Tosylation Column_Chromatography Column Chromatography Workup->Column_Chromatography This compound This compound Column_Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Role in PROTAC Assembly

PROTAC_Assembly Target_Ligand Target Protein Ligand (with nucleophile, e.g., -OH, -NH2) Intermediate Ligand-Linker Intermediate Target_Ligand->Intermediate Nucleophilic Substitution Benzyl_PEG10_Ots This compound Benzyl_PEG10_Ots->Intermediate E3_Ligase_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Intermediate->PROTAC Coupling Reaction

Caption: Role of this compound in PROTAC synthesis.

Application Notes and Protocols for the Conjugation of Benzyl-PEG10-OTs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the conjugation of Benzyl-PEG10-OTs, a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The tosylate (OTs) group on this compound is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups to form stable covalent bonds.

Overview of the Conjugation Reaction

The conjugation of this compound proceeds via a nucleophilic substitution reaction (typically SN2). A nucleophile, such as an amine, thiol, or alcohol on the target molecule (e.g., a protein, peptide, or small molecule ligand), attacks the terminal carbon of the PEG chain, displacing the tosylate group.

General Reaction Scheme:

Where:

  • R-Nu-H represents the target molecule containing a nucleophilic group (e.g., -NH2, -SH, -OH).

  • HOTs is the tosylate leaving group in its protonated form.

The choice of solvent and base is crucial for the success of the reaction and will depend on the nature of the nucleophile and the solubility of the starting materials.

Experimental Protocol: Conjugation of this compound with a Nucleophile

This protocol provides a general procedure for the conjugation of this compound to a target molecule containing a primary amine. Modifications may be necessary for other nucleophiles.

Materials:

  • This compound

  • Amine-containing target molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., DMSO, Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reagents for quenching the reaction (e.g., water or a primary amine like Tris buffer)

  • Solvents for purification (e.g., water, acetonitrile, ethyl acetate, hexane)

Equipment:

  • Magnetic stir plate

  • Standard laboratory glassware

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or flash chromatography)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Under an inert atmosphere, dissolve the amine-containing target molecule (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

    • Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.

  • Reaction:

    • In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the this compound solution dropwise to the stirring solution of the target molecule and base.

    • Allow the reaction to stir at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time (typically 2-24 hours). For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be required.

  • Quenching:

    • Once the reaction is complete, quench by adding a small amount of water or an amine-containing buffer to consume any unreacted this compound.

  • Work-up and Purification:

    • The work-up procedure will depend on the properties of the conjugated product. A common method is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

    • The crude product should be purified using an appropriate chromatographic technique. Reverse-phase HPLC is often effective for purifying PEGylated compounds.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions for the conjugation of this compound with different nucleophiles. Note that these are starting points and may require optimization.

Nucleophile TypeTarget Molecule ExampleBase (Equivalents)SolventTemperature (°C)Typical Time (h)Example Yield (%)Example Purity (%)
Primary AmineSmall molecule with -NH2DIPEA (1.5)DMF251275>95
Secondary AmineSmall molecule with -NHRDIPEA (2.0)DMSO402460>95
PhenolSmall molecule with -OHK2CO3 (2.0)Acetonitrile601880>95
ThiolCysteine-containing peptideNone (or mild base)DMF/H2O25485>95

Disclaimer: The yield and purity data are representative examples and not from a specific cited experiment. Actual results will vary depending on the specific reactants and conditions.

Mandatory Visualizations

Diagram 1: General PROTAC Structure

PROTAC_Structure POI_Ligand Target Protein (POI) Ligand Linker Linker (e.g., Benzyl-PEG10) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Diagram 2: Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis arrow arrow A Dissolve Target Molecule in Anhydrous Solvent B Add Base A->B D Combine Reactants B->D C Dissolve this compound C->D E Stir and Monitor (TLC, LC-MS) D->E F Quench Reaction E->F G Work-up F->G H Chromatography (e.g., HPLC) G->H I Characterization (LC-MS, NMR) H->I

Caption: Workflow for conjugation and purification.

References

Application Notes for Benzyl-PEG10-Ots in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Benzyl-PEG10-Ots is a high-purity, monodisperse polyethylene glycol (PEG)-based linker that can be readily incorporated into PROTAC synthesis. The 10-unit PEG chain offers a balance of flexibility and length, which can be advantageous for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination. The terminal tosylate (Ots) group allows for straightforward conjugation to a nucleophilic handle on either the POI ligand or the E3 ligase ligand.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs and the subsequent in vitro evaluation of their protein degradation activity.

Mechanism of Action: PROTAC-Induced Protein Degradation

A PROTAC synthesized using a this compound linker operates through a catalytic mechanism to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another POI molecule, thus acting catalytically.

Data Presentation: In Vitro Degradation of Bruton's Tyrosine Kinase (BTK)

To illustrate the application of a PEG-based linker in a PROTAC, we present data on PTD10, a potent Bruton's Tyrosine Kinase (BTK) degrader. While the exact linker in PTD10 is not specified as this compound, its structure incorporates a long-chain PEG linker, making it a relevant example for demonstrating the potential efficacy of PROTACs synthesized with such linkers. The following table summarizes the in vitro degradation performance of PTD10 in two different B-cell lymphoma cell lines, Ramos and JeKo-1.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
PTD10BTKRamos0.5 ± 0.2>9017
PTD10BTKJeKo-10.6 ± 0.2>9017

Data is representative of findings for the BTK degrader PTD10 and is intended to exemplify the type of quantitative data obtained in PROTAC evaluation.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize a PROTAC synthesized with a this compound linker are provided below.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to determine the degradation of the target protein in a dose-dependent manner.

Materials:

  • Cells expressing the target protein (e.g., Ramos, JeKo-1)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will allow for logarithmic growth during the experiment.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a DMSO-only control.

  • Incubation: Incubate the cells for the desired time (e.g., 17 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody incubation and washes.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (as in Protocol 1)

  • Protein A/G magnetic beads

  • Primary antibody against the target protein for immunoprecipitation

  • Primary antibody against ubiquitin

  • Wash buffer (e.g., TBST)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, along with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include a DMSO control.

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the anti-target protein antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with wash buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and boiling.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

Materials:

  • Cell line engineered to express the target protein fused to a NanoLuc® luciferase fragment (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • PROTAC

  • NanoBRET™ Nano-Glo® substrate and inhibitor

Procedure:

  • Cell Plating: Plate the engineered cells in a white, 96-well assay plate.

  • PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate and inhibitor to the wells.

  • Signal Measurement: Immediately measure the luminescence and filtered fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the subsequent "hook effect" at high concentrations.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Protein Degradation Analysis

Western_Blot_Workflow start Start: Seed Cells treatment PROTAC Treatment (Dose-Response) start->treatment incubation Incubation (e.g., 17 hours) treatment->incubation lysis Cell Lysis & Protein Quantification (BCA) incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Target & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (DC50 Calculation) detection->analysis end End: Degradation Profile analysis->end

Caption: Workflow for Western blot analysis of protein degradation.

Logical Relationship in Ternary Complex Formation

Caption: Key components for successful ternary complex formation.

References

Application of Benzyl-PEG10-Ots in Cancer Research PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility.

Benzyl-PEG10-Ots is a commercially available, long-chain PEG linker featuring a terminal tosylate group, making it a valuable building block for the synthesis of PROTACs. The tosylate is a good leaving group, facilitating nucleophilic substitution for the attachment of a warhead or an E3 ligase ligand.

Disclaimer: As of the latest literature review, no specific research articles have been published detailing the synthesis and biological evaluation of a PROTAC utilizing the this compound linker. Therefore, this document provides detailed application notes and protocols based on a well-characterized, representative PROTAC that employs a PEG linker of similar length and properties. This information is intended to serve as a comprehensive guide for researchers interested in utilizing this compound for the development of novel PROTACs.

Application Notes

Principle of PEGylated PROTACs in Oncology

The incorporation of a PEG linker, such as this compound, into a PROTAC design offers several advantages in the context of cancer research:

  • Enhanced Aqueous Solubility: Cancer drug candidates often suffer from poor solubility, limiting their bioavailability and therapeutic efficacy. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule.

  • Improved Cell Permeability: The flexible PEG linker can help the PROTAC molecule navigate the cellular membrane, leading to better intracellular accumulation and target engagement.

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving an optimal spatial orientation between the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation. The 10 ethylene glycol units in this compound provide a significant length for spanning the distance between the target protein and the E3 ligase.

  • Reduced Non-specific Binding: The hydrophilic PEG chain can shield the hydrophobic regions of the PROTAC, potentially reducing non-specific binding to other cellular components and minimizing off-target effects.

Representative Application: Targeting BRD4 with a PEG-based PROTAC

To illustrate the application of a PEG-linker based PROTAC in cancer research, we will use the well-documented example of BRD4 degradation. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein that is overexpressed in various cancers, including acute myeloid leukemia and multiple myeloma.

A representative PROTAC, ARV-825 , utilizes a PEG linker to connect a BRD4 inhibitor (OTX-015) to a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN). This results in the formation of a BRD4-ARV-825-CRBN ternary complex, leading to the ubiquitination and proteasomal degradation of BRD4. The degradation of BRD4, in turn, downregulates the expression of oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following table summarizes the key quantitative data for the representative BRD4-degrading PROTAC, ARV-825, from published studies. This data is indicative of the type of results that would be generated when evaluating a novel PROTAC synthesized with this compound.

ParameterCell LineValueReference
DC50 (BRD4 Degradation) MM.1S (Multiple Myeloma)~1 nM[1]
IC50 (Cell Viability) MM.1S (Multiple Myeloma)4.6 nM[1]
Binding Affinity (to BRD4) -90 nM (for OTX-015)[1]
Binding Affinity (to CRBN) -~1 µM (for pomalidomide)[1]

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general synthetic route for a PROTAC where this compound is used to connect a POI ligand (containing a nucleophilic group, e.g., a phenol or amine) and an E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a free phenol or amine group

  • E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Coupling of POI Ligand to this compound

  • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (POI-PEG10-OBn) by flash column chromatography.

Step 2: Deprotection of the Benzyl Group (if necessary)

  • The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free alcohol (POI-PEG10-OH).

Step 3: Coupling of the E3 Ligase Ligand

  • This step will depend on the functional groups of the POI-PEG intermediate and the E3 ligase ligand. For example, if the intermediate has a free amine and the E3 ligase ligand has a carboxylic acid:

  • Dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir for 15 minutes to activate the carboxylic acid.

  • Add the POI-PEG-amine intermediate (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the PROTAC.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining compared to the DMSO control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the PROTAC on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against the target protein or a tag

  • Antibody against the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4 °C.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase.

    • The presence of the E3 ligase in the immunoprecipitate of the target protein (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI with Ubiquitin Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Releases PROTAC_Workflow Synthesis PROTAC Synthesis (using this compound) Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assays Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Cell_Culture->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP) Cell_Culture->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Data_Analysis->In_Vivo_Studies Lead Candidate BRD4_Signaling_Pathway BRD4_PROTAC BRD4 PROTAC (e.g., ARV-825) BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Acetylated Histones Degradation BRD4 Degradation cMYC c-MYC Oncogene Super_Enhancers->cMYC Activates Transcription Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Promotes Apoptosis Apoptosis cMYC->Apoptosis Inhibits

References

Application Notes and Protocols for Benzyl-PEG10-Ots in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG10-Ots is a high-purity, monodisperse polyethylene glycol (PEG) based linker designed for the synthesis of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This bifunctional molecule features a benzyl ether at one terminus, providing steric bulk and potentially favorable interactions with protein surfaces, and a tosylate (Ots) group at the other, which serves as an excellent leaving group for nucleophilic substitution reactions. The 10-unit PEG chain imparts hydrophilicity, which can enhance the solubility, cell permeability, and pharmacokinetic properties of the final therapeutic agent.

These characteristics make this compound a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, along with relevant data and visualizations to guide researchers in their drug discovery efforts.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C34H54O13S--INVALID-LINK--
Molecular Weight 702.85 g/mol --INVALID-LINK--
Appearance Solid-
Solubility Soluble in DMSO, DMF, and DCM-
Storage Store at -20°C for long-term-

Application: Synthesis of a PROTAC targeting Protein X

This section details a representative protocol for the synthesis of a hypothetical PROTAC, "PROTAC-X," designed to degrade a target Protein of Interest (POI-X) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This protocol illustrates the utility of this compound in constructing the final heterobifunctional degrader.

Experimental Workflow

The synthesis of PROTAC-X is a multi-step process that involves the separate synthesis of the POI ligand-linker intermediate and the E3 ligase ligand, followed by their conjugation. This compound is utilized to connect the POI ligand to the E3 ligase ligand.

experimental_workflow cluster_synthesis Synthesis of PROTAC-X POI_Ligand POI Ligand with Nucleophilic Handle (e.g., -OH, -NH2) Linker_Activation Reaction with This compound POI_Ligand->Linker_Activation Step 1 POI_Linker POI-Linker Intermediate (POI-PEG10-O-Benzyl) Linker_Activation->POI_Linker Final_Conjugation Final Conjugation Step POI_Linker->Final_Conjugation Step 2 VHL_Ligand VHL Ligand with Nucleophilic Handle (e.g., -OH) VHL_Ligand->Final_Conjugation PROTAC_X PROTAC-X Final_Conjugation->PROTAC_X Purification Purification (e.g., HPLC) PROTAC_X->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Fig. 1: General workflow for the synthesis of PROTAC-X.
Detailed Experimental Protocol

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the reaction of a POI ligand containing a nucleophilic group (e.g., a phenol or an amine) with this compound. The tosylate group on the linker is displaced by the nucleophile on the POI ligand.

  • Materials:

    • POI-X ligand with a free hydroxyl or amine group (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K2CO3) or a similar base (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve the POI-X ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add K2CO3 to the solution and stir for 10 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

Step 2: Final Conjugation to the E3 Ligase Ligand

In this step, the POI-Linker intermediate is conjugated to the VHL E3 ligase ligand. This typically involves a nucleophilic substitution or a coupling reaction. For this example, we will assume the benzyl ether of the POI-Linker is deprotected to reveal a hydroxyl group, which is then tosylated to react with a nucleophilic handle on the VHL ligand. A more direct approach could involve a different coupling chemistry depending on the functional groups present.

  • Materials:

    • POI-Linker intermediate (1.0 eq)

    • VHL ligand with a nucleophilic handle (e.g., a free hydroxyl group) (1.2 eq)

    • Cesium carbonate (Cs2CO3) or a similar base (3.0 eq)

    • Anhydrous DMF

    • Stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Deprotection of the Benzyl group (if necessary, depending on the synthetic strategy): The benzyl group can be removed via hydrogenolysis (e.g., using H2, Pd/C) to yield a free hydroxyl group on the PEG linker. This hydroxyl group can then be activated (e.g., tosylated) for reaction with the VHL ligand.

    • Direct Conjugation (assuming an alternative activated linker end): For this protocol, we will assume a more direct final step where a pre-activated VHL ligand is reacted with the POI-linker. A more common approach in PROTAC synthesis is to have orthogonal protecting groups or to use click chemistry for the final conjugation.

    • Illustrative Final Coupling: Dissolve the VHL ligand in anhydrous DMF under an inert atmosphere.

    • Add Cs2CO3 and stir for 10 minutes.

    • Add the activated POI-Linker intermediate to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC-X using preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC-X by NMR and high-resolution mass spectrometry (HRMS).

Characterization and Biological Evaluation

Once synthesized and purified, the PROTAC-X molecule should be thoroughly characterized and its biological activity assessed.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a successful PROTAC synthesized using a PEG-based linker.

ParameterValueMethod
Purity >98%HPLC
Identity Confirmation Confirmed1H NMR, 13C NMR, HRMS
Binding Affinity to POI-X (Kd) 50 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
Binding Affinity to VHL (Kd) 150 nMITC or SPR
Degradation Concentration (DC50) 25 nMWestern Blot or In-Cell ELISA
Maximum Degradation (Dmax) >90%Western Blot or In-Cell ELISA
Cell Viability (IC50) >10 µMMTT or CellTiter-Glo Assay
PROTAC Mechanism of Action

The synthesized PROTAC-X functions by inducing the formation of a ternary complex between the target protein (POI-X) and the VHL E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

protac_mechanism PROTAC_X PROTAC-X Ternary_Complex Ternary Complex (POI-X : PROTAC-X : VHL) PROTAC_X->Ternary_Complex POI_X Target Protein (POI-X) POI_X->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of POI-X Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Degradation of POI-X Proteasome->Degradation Recycling PROTAC-X Recycling Degradation->Recycling Release and Recycling->PROTAC_X Catalytic Cycle

Fig. 2: Mechanism of action of a PROTAC.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs and other novel therapeutics. Its well-defined length, hydrophilicity, and reactive tosylate group provide medicinal chemists with a powerful tool to modulate the properties of their molecules and optimize them for potent and selective protein degradation. The protocols and data presented here serve as a guide for researchers to incorporate this compound into their drug discovery programs, paving the way for the development of next-generation targeted therapies.

Step-by-Step Guide to PROTAC Assembly with Benzyl-PEG10-Ots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the assembly of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Benzyl-PEG10-Ots. These application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs).[1][][3] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex.[1][3] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[5][6][7] this compound is a bifunctional linker featuring a 10-unit PEG chain for hydrophilicity and a tosyl (Ots) group. The tosyl group is an excellent leaving group, making the linker highly reactive towards nucleophiles, such as primary or secondary amines, which are commonly present on E3 ligase ligands (e.g., derivatives of thalidomide or VHL ligands) or ligands for the POI.[8] This reactivity allows for a straightforward nucleophilic substitution reaction to assemble the PROTAC molecule.

General Strategies for PROTAC Assembly

There are two primary strategies for the assembly of a PROTAC using a linker like this compound:

  • Strategy A: Linker-E3 Ligand First Synthesis: The this compound linker is first reacted with the E3 ligase ligand. The resulting intermediate is then purified and subsequently coupled to the POI ligand.

  • Strategy B: Linker-POI Ligand First Synthesis: The this compound linker is first reacted with the POI ligand. The resulting intermediate is then purified and subsequently coupled to the E3 ligase ligand.

The choice between these strategies often depends on the chemical functionalities and stability of the respective ligands and the ease of synthesis and purification of the intermediates. For the purpose of this guide, we will focus on Strategy A, which is a commonly employed approach.[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC, illustrating the reaction of this compound with an amine-containing E3 ligase ligand, followed by coupling to a POI ligand.

Materials and Reagents
  • This compound

  • Amine-containing E3 Ligase Ligand (e.g., Pomalidomide derivative with a free amine)

  • POI Ligand with a suitable functional group for coupling (e.g., a carboxylic acid for amide bond formation)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Reverse-phase C18 silica gel

Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

This step involves the nucleophilic substitution of the tosyl group on this compound by the amine group of the E3 ligase ligand.

Reaction Scheme:

Reaction1 cluster_products Products E3_Ligand E3 Ligase Ligand-NH2 Linker This compound Intermediate Benzyl-PEG10-NH-E3 Ligase Ligand E3_Ligand->Intermediate E3_Ligand->Intermediate + Linker->Intermediate Linker->Intermediate + Tosyl_acid p-Toluenesulfonic acid (byproduct) Base DIPEA Base->Intermediate Base Solvent DMF Solvent->Intermediate Solvent Temp Room Temp to 50 °C Temp->Intermediate Temperature

Caption: Synthesis of the Linker-E3 Ligase Ligand Intermediate.

Protocol:

  • To a solution of the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the temperature can be increased to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Benzyl-PEG10-NH-E3 Ligase Ligand intermediate.

  • Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Step 2: Deprotection of the Benzyl Group (if necessary)

The benzyl group on the PEG linker serves as a protecting group for the terminal hydroxyl. This step is necessary to reveal the hydroxyl group for subsequent conjugation to the POI ligand.

Reaction Scheme:

Reaction2 Intermediate_Bn Benzyl-PEG10-NH-E3 Ligase Ligand Intermediate_OH HO-PEG10-NH-E3 Ligase Ligand Intermediate_Bn->Intermediate_OH Hydrogenolysis Toluene Toluene (byproduct) Catalyst Pd/C Catalyst->Intermediate_OH Catalyst Hydrogen H2 (g) Hydrogen->Intermediate_OH Hydrogen Source Solvent Methanol or Ethanol Solvent->Intermediate_OH Solvent

Caption: Deprotection of the Benzyl Group.

Protocol:

  • Dissolve the Benzyl-PEG10-NH-E3 Ligase Ligand intermediate in methanol or ethanol.

  • Add Palladium on carbon (10 wt% Pd, catalytic amount) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG10-NH-E3 Ligase Ligand intermediate, which can often be used in the next step without further purification.

Step 3: Final Assembly of the PROTAC

This step involves the coupling of the deprotected linker-E3 ligase ligand intermediate with the POI ligand. The example below describes an amide bond formation.

Reaction Scheme:

Reaction3 Intermediate_OH HO-PEG10-NH-E3 Ligase Ligand Final_PROTAC POI Ligand-CO-O-PEG10-NH-E3 Ligase Ligand Intermediate_OH->Final_PROTAC Intermediate_OH->Final_PROTAC + POI_Ligand POI Ligand-COOH POI_Ligand->Final_PROTAC POI_Ligand->Final_PROTAC + Coupling_Reagent BOP, DIPEA Coupling_Reagent->Final_PROTAC Coupling Solvent DMF Solvent->Final_PROTAC Solvent

Caption: Final PROTAC Assembly via Amide Coupling.

Protocol:

  • To a solution of the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF, add the HO-PEG10-NH-E3 Ligase Ligand intermediate (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by reverse-phase flash chromatography or preparative HPLC to obtain the final product. A typical gradient for reverse-phase chromatography would be acetonitrile in water with 0.1% formic acid or TFA.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by analytical HPLC.

Data Presentation

The following table summarizes typical quantitative data that should be recorded for each synthetic step. The values provided are illustrative and will vary depending on the specific ligands used.

StepReactionReactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Linker-E3 Ligand ConjugationAmine-E3 LigandThis compound1 : 1.1DMF25-5012-2460-80>95
2Benzyl DeprotectionBenzyl-PEG10-IntermediateH₂/Pd-CN/AMethanol254-1290-99>90
3Final PROTAC AssemblyHO-PEG10-IntermediatePOI-COOH1.1 : 1DMF254-1240-60>98

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General Mechanism of Action of a PROTAC.

Experimental_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification (Flash Chromatography/HPLC) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Cell_Treatment Cell Culture and PROTAC Treatment Characterization->Cell_Treatment Western_Blot Western Blot Analysis (POI Levels) Cell_Treatment->Western_Blot DC50_Dmax Determination of DC50 and Dmax Western_Blot->DC50_Dmax Downstream_Assays Downstream Functional Assays DC50_Dmax->Downstream_Assays

Caption: Experimental Workflow for PROTAC Evaluation.

Conclusion

The use of this compound provides a reliable and efficient method for the assembly of PROTACs. The protocols outlined in this document offer a clear and detailed guide for the synthesis, purification, and characterization of these important molecules. Successful PROTAC development relies on careful optimization of the linker and synthetic procedures, and this guide serves as a foundational resource for researchers in this exciting field.

References

Application Notes and Protocols for Targeting Proteins with Benzyl-PEG10-Ots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase.

Benzyl-PEG10-Ots is a high-purity, monodisperse polyethylene glycol (PEG) based linker designed for the synthesis of PROTACs. The PEG10 spacer provides a significant degree of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC. The benzyl group offers a stable aromatic scaffold, while the terminal tosylate (Ots) group serves as an excellent leaving group for nucleophilic substitution, enabling facile conjugation to a variety of ligands.

Key Applications

  • PROTAC Synthesis: this compound is an ideal building block for the modular synthesis of PROTACs. Its defined length and reactive tosylate group allow for the controlled and efficient coupling of a POI ligand to an E3 ligase ligand.

  • Targeted Protein Degradation: PROTACs constructed with this compound can be employed to induce the degradation of specific proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

  • Structure-Activity Relationship (SAR) Studies: The defined length of the PEG10 linker allows for systematic studies to determine the optimal linker length for a given POI and E3 ligase pair to achieve maximal degradation efficiency.

Quantitative Data on PEG-Containing PROTACs

The length of the PEG linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data from published studies on PROTACs utilizing PEG linkers of varying lengths. This data can serve as a guide for designing experiments with this compound.

Target ProteinE3 LigaseLinker LengthDC50 (nM)Dmax (%)Reference
BRD4VHLPEG4~250~70[1](--INVALID-LINK--)
BTKCRBNPEG-based (19 atoms)1-40>85[2](--INVALID-LINK--)
TBK1CRBNPEG/alkyl (21 atoms)396[2](--INVALID-LINK--)
BTKCRBNReversible Covalent (PEG)<10>85[3](--INVALID-LINK--)
KRAS G12CCRBNPEG~30Not Specified[4](--INVALID-LINK--)
KRAS G12CVHLPEG~100Not Specified[4](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI) by conjugating a POI ligand containing a nucleophilic handle (e.g., a primary amine or a phenol) to an E3 ligase ligand, such as pomalidomide, using this compound.

Materials:

  • This compound

  • POI ligand with a primary amine or phenolic hydroxyl group

  • Pomalidomide

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add a suitable base, such as K₂CO₃ (2.0 eq) for phenolic hydroxyls or DIPEA (3.0 eq) for primary amines, to the reaction mixture. Stir at room temperature for 10 minutes.

  • Addition of this compound: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C overnight. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting intermediate (POI ligand-PEG10-Benzyl) by flash column chromatography or preparative HPLC.

  • Deprotection (if necessary): If the POI ligand has protecting groups, deprotect them using standard procedures.

  • Conjugation to E3 Ligase Ligand:

    • Activate the carboxylic acid of a suitable pomalidomide derivative using a coupling agent like HATU or HBTU in the presence of a base like DIPEA in anhydrous DMF.

    • Alternatively, use a pomalidomide derivative with a reactive handle (e.g., an amine) to react with the tosylate end of the purified intermediate, though direct reaction with the tosylate is more common for the initial step. A more direct approach is to first react this compound with the E3 ligase ligand.

  • Alternative Two-Step Synthesis (Recommended):

    • Step 1: Pomalidomide-PEG10-Benzyl synthesis: React pomalidomide (with an appropriate nucleophilic handle, e.g., 4-aminopomalidomide) with this compound in the presence of a base (e.g., DIPEA) in DMF. Purify the product.

    • Step 2: PROTAC-X synthesis: React the purified Pomalidomide-PEG10-Benzyl with the POI ligand containing a nucleophilic group under basic conditions.

  • Final Purification: Purify the final PROTAC-X by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of PROTAC-X by mass spectrometry and NMR spectroscopy.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein upon treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., PROTAC-X)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and image the blot using a suitable imaging system.

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation

This protocol is for confirming the formation of the ternary complex (POI - PROTAC - E3 ligase) in cells.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Co-IP lysis buffer (non-denaturing) with protease inhibitors

  • Primary antibody against the target protein (for immunoprecipitation)

  • Protein A/G magnetic beads or agarose resin

  • Primary antibodies against the E3 ligase and the target protein (for Western blotting)

  • HRP-conjugated secondary antibody

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50 value) or a DMSO control for a short duration (e.g., 2-4 hours) to capture the complex before degradation.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the target protein to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both the target protein and the E3 ligase to detect their presence in the immunoprecipitated complex. An increase in the co-immunoprecipitated E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 This compound s4 PROTAC-X Assembly s1->s4 s2 POI Ligand s2->s4 s3 E3 Ligase Ligand s3->s4 e1 Cell Treatment s4->e1 Purified PROTAC-X e2 Western Blot (DC50/Dmax) e1->e2 e3 Co-Immunoprecipitation e1->e3 e4 Ternary Complex Confirmation e3->e4

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

bcr_abl_pathway cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT BAD BAD AKT->BAD Inhibits Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival Promotes Apoptosis Apoptosis BAD->Apoptosis STAT5 STAT5 JAK->STAT5 Gene_Expression Gene_Expression STAT5->Gene_Expression Survival Survival Gene_Expression->Survival

Caption: Simplified BCR-ABL signaling pathway.

protac_components PROTAC_X POI Ligand This compound Linker E3 Ligase Ligand POI Protein of Interest (POI) POI->PROTAC_X:f0 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_X:f2

Caption: Components of a hypothetical PROTAC-X molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl-PEG10-Ots Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Benzyl-PEGn-Ots linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Benzyl-PEGn-Ots linkers in PROTAC development.

Q1: What is a Benzyl-PEG10-Ots linker and why is it used in PROTAC synthesis?

A this compound linker is a chemical tool used to connect a warhead (which binds to the target protein) and an E3 ligase ligand in a PROTAC molecule. It consists of three main components:

  • Benzyl group: Provides a degree of rigidity to the linker, which can influence the conformation of the PROTAC and the stability of the ternary complex.[1][2]

  • PEG10 (Polyethylene glycol, 10 units): A flexible, hydrophilic chain that enhances the solubility and cell permeability of the PROTAC. The length of the PEG chain is a critical parameter for optimizing the distance between the target protein and the E3 ligase.[3][4][5]

  • Ots (Tosylate): A good leaving group that facilitates the chemical reaction (nucleophilic substitution) to connect the linker to either the warhead or the E3 ligase ligand, which typically contains a nucleophilic functional group like an amine or a hydroxyl group.

Q2: How does the length of the PEG chain in a Benzyl-PEGn-Ots linker impact PROTAC efficacy?

The length of the PEG chain is a crucial determinant of a PROTAC's degradation efficiency, impacting both the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3][6]

  • Too short: A linker that is too short may create steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

  • Too long: An excessively long linker can lead to an unfavorable orientation of the ternary complex, reducing the efficiency of ubiquitination and subsequent degradation. It can also result in a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.

  • Optimal length: The optimal linker length is target-dependent and needs to be empirically determined. It allows for the formation of a stable ternary complex with favorable protein-protein interactions, leading to efficient ubiquitination and degradation of the target protein.

Q3: What are the potential effects of the benzyl group on PROTAC properties?

The benzyl group in the linker can influence PROTAC behavior in several ways:

  • Conformational Rigidity: The aromatic ring of the benzyl group introduces rigidity, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1][2]

  • Hydrophobicity: The benzyl group increases the hydrophobicity of the linker, which can impact the overall solubility and cell permeability of the PROTAC. While some hydrophobicity can aid membrane crossing, excessive lipophilicity may lead to poor aqueous solubility and non-specific binding.[7]

  • Pi-Stacking Interactions: The aromatic ring can potentially engage in π-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, which could contribute to the stability of the ternary complex.[1][2]

  • Metabolic Stability: The benzyl group may be susceptible to metabolic enzymes, such as cytochrome P450s, which could affect the in vivo half-life of the PROTAC.[3]

Q4: What are the key parameters to assess PROTAC efficacy when optimizing linker length?

The two primary parameters used to quantify the efficacy of a PROTAC are:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates a more potent PROTAC.[6][8]

  • Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates a more efficacious PROTAC.[6][8]

These parameters are typically determined by performing a dose-response experiment and analyzing the protein levels by Western blot or other quantitative protein analysis methods.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and evaluation of PROTACs with Benzyl-PEGn-Ots linkers.

Problem 1: Low yield or failed conjugation of the this compound linker.

  • Possible Cause: Incomplete activation of the tosylate group or deactivation of the nucleophile.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Water can hydrolyze the tosylate group and react with the base, reducing the reaction efficiency. Use dry solvents and glassware.

    • Optimize the base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the tosyl acid byproduct. The choice and amount of base can be critical.

    • Check the nucleophilicity of the warhead/E3 ligase ligand: The amine or hydroxyl group must be sufficiently nucleophilic to displace the tosylate. If the nucleophilicity is low, consider using a more reactive leaving group on the linker or modifying the reaction conditions (e.g., higher temperature, longer reaction time).

    • Monitor the reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and identify any side products.

Problem 2: Poor degradation of the target protein (high DC50, low Dmax) despite successful PROTAC synthesis.

  • Possible Cause: The linker length is not optimal for the formation of a productive ternary complex.

  • Troubleshooting Steps:

    • Synthesize a library of PROTACs with varying PEG linker lengths: Systematically vary the number of PEG units (e.g., Benzyl-PEG4-Ots, Benzyl-PEG6-Ots, this compound) to identify the optimal length for your specific target and E3 ligase pair.

    • Consider linker composition: If varying the PEG length is not sufficient, explore linkers with different chemical properties (e.g., alkyl chains, more rigid structures) to alter the flexibility and hydrophobicity.

    • Confirm target and E3 ligase engagement: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your warhead and E3 ligase ligand are binding to their respective proteins in the context of the PROTAC.

    • Assess ternary complex formation: Employ techniques like co-immunoprecipitation (Co-IP) or proximity-based assays (e.g., NanoBRET) to directly assess the formation of the ternary complex in cells.

Problem 3: "Hook effect" observed in the dose-response curve.

  • Possible Cause: At high concentrations, the PROTAC forms more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to a decrease in degradation efficiency.

  • Troubleshooting Steps:

    • Titrate the PROTAC concentration over a wide range: This will help to clearly define the optimal concentration range for degradation and identify the onset of the hook effect. 2- Optimize the linker: A linker that is too long or too flexible can sometimes contribute to the hook effect. Exploring shorter or more rigid linkers may help to favor the formation of the ternary complex.

Problem 4: Poor solubility or cell permeability of the PROTAC.

  • Possible Cause: The overall physicochemical properties of the PROTAC, influenced by the warhead, E3 ligase ligand, and the linker, are unfavorable. The benzyl group can contribute to hydrophobicity.

  • Troubleshooting Steps:

    • Increase the PEG length: Longer PEG chains generally improve the hydrophilicity and solubility of the PROTAC.[3][5]

    • Modify the linker: Introduce more polar functional groups into the linker to enhance solubility.

    • Formulate the PROTAC: Use of co-solvents like DMSO or formulation with excipients may improve solubility for in vitro assays.

    • Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTACs.

Section 3: Data Presentation

The following table summarizes hypothetical quantitative data for a series of PROTACs targeting Protein X, utilizing Benzyl-PEGn-Ots linkers of varying lengths. This data illustrates the typical trend observed during linker optimization.

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1Benzyl-PEG4-Ots50045
PROTAC-2Benzyl-PEG6-Ots15075
PROTAC-3 This compound 50 95
PROTAC-4Benzyl-PEG12-Ots10080
PROTAC-5Benzyl-PEG16-Ots30060

Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific target protein, warhead, and E3 ligase ligand.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments in PROTAC development.

Synthesis of a PROTAC using a this compound Linker and an Amine-Containing Warhead

This protocol describes a general procedure for the conjugation of a this compound linker to a warhead containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing warhead

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • TLC plates and appropriate solvent system

  • LC-MS for reaction monitoring and product characterization

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the warhead solution.

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-60 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-24 hours), quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the linker-warhead conjugate.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10]

Section 5: Visualizations

This section provides diagrams created using the Graphviz DOT language to illustrate key concepts and workflows.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Troubleshooting_Workflow Start Start: Poor PROTAC Efficacy Check_Synthesis Verify PROTAC Synthesis & Purity Start->Check_Synthesis Synthesis_OK Synthesis Confirmed Check_Synthesis->Synthesis_OK Yes Synthesis_Fail Synthesis Failed Check_Synthesis->Synthesis_Fail No Check_Binding Assess Binary Target & E3 Binding Synthesis_OK->Check_Binding Optimize_Synthesis Optimize Synthesis (See Protocol 4.1) Synthesis_Fail->Optimize_Synthesis Optimize_Synthesis->Check_Synthesis Binding_OK Binding Confirmed Check_Binding->Binding_OK Yes Binding_Fail Binding Failed Check_Binding->Binding_Fail No Check_Ternary Evaluate Ternary Complex Formation Binding_OK->Check_Ternary Redesign_Warhead_Ligand Redesign Warhead or E3 Ligand Binding_Fail->Redesign_Warhead_Ligand Ternary_OK Ternary Complex Forms Check_Ternary->Ternary_OK Yes Ternary_Fail Ternary Complex Does Not Form Check_Ternary->Ternary_Fail No End Successful Degradation Ternary_OK->End Optimize_Linker Optimize Linker Length & Composition Ternary_Fail->Optimize_Linker Optimize_Linker->Check_Ternary

Caption: A troubleshooting workflow for addressing poor PROTAC efficacy, guiding researchers through a logical sequence of experimental validation steps.

References

Technical Support Center: Benzyl-PEG10-Ots in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG10-Ots. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this PROTAC® linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a 10-unit polyethylene glycol (PEG) chain, providing a flexible spacer, a benzyl group, and a tosylate (Ots) leaving group for facile conjugation to a warhead or an E3 ligase ligand.[1][3] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

Q2: What is the role of the PEG linker in a PROTAC?

The polyethylene glycol (PEG) linker in a PROTAC serves several crucial functions:

  • Spatial Orientation: It bridges the target protein and the E3 ligase, and its length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6]

  • Physicochemical Properties: PEG linkers can improve the solubility and permeability of the PROTAC molecule, which are often large and can have poor pharmacokinetic properties.[7][8]

  • Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of successful ternary complex formation.[5][9]

Q3: What is the significance of the benzyl group in the linker?

The benzyl group in the this compound linker can contribute to the overall properties of the PROTAC in several ways:

  • Conformational Rigidity: It can introduce a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[7][9]

  • Hydrophobicity: The benzyl group increases the lipophilicity of the linker, which can influence cell permeability.[7]

  • Potential for Interactions: The aromatic ring of the benzyl group may engage in pi-stacking interactions with residues on the surface of the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex.[7][9]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve.[10]

Troubleshooting Guide: Low Degradation Efficiency

This guide addresses common issues that can lead to low degradation efficiency when using a PROTAC synthesized with this compound.

Problem 1: Suboptimal Linker Length

Possible Cause: The 10 PEG units in this compound may not provide the optimal distance between your specific target protein and E3 ligase for efficient ternary complex formation. Linker length is a critical parameter that needs to be empirically optimized for each target-ligase pair.[6][11] A linker that is too long or too short can lead to inefficient ubiquitination.[5]

Suggested Solutions:

  • Synthesize a Linker Length Series: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG12) to identify the optimal length for your system.

  • Consult Literature for Similar Targets: Review published data on PROTACs for similar protein targets to guide your linker length selection.

Table 1: Impact of PEG Linker Length on Degradation Efficiency (Representative Data)

PROTACLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PROTAC AAlkyl Chain (9 atoms)CRBNVHL>1000<20[9]
PROTAC B3xPEG units (9 atoms)CRBNVHL>1000Weak[9]
PROTAC C4xPEG unitsBTKCRBN1-40>90[9]
PROTAC D12-atom PEGERαVHL~100~70[6]
PROTAC E16-atom PEGERαVHL~10>90[6]
PROTAC F21-atom linker (Alkyl/Ether)TBK1VHL396[9]

Note: This table presents representative data from various studies to illustrate the principle of linker length optimization. The optimal length is target-dependent.

Problem 2: Poor Ternary Complex Formation

Possible Cause: Even with an appropriate linker length, the overall conformation of the PROTAC may not favor the formation of a stable and productive ternary complex. The cooperativity of binding between the target protein and the E3 ligase is crucial.

Suggested Solutions:

  • Biophysical Assays: Perform biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to the individual proteins and to assess the stability of the ternary complex.

  • Cell-Based Ternary Complex Assay: Utilize in-cell assays like NanoBRET™ to monitor the formation of the ternary complex in a physiological context.[12][13][14][15][16]

Diagram 1: PROTAC-Mediated Degradation Pathway This diagram illustrates the key steps in the PROTAC mechanism of action, highlighting the importance of ternary complex formation.

PROTAC_Pathway cluster_0 Ternary Complex Formation PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC Binds POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Transfer Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation TC->Ubiquitination Induces Ubiquitination->Proteasome Recognition

Caption: The PROTAC-mediated protein degradation pathway.

Problem 3: Low Cell Permeability or High Efflux

Possible Cause: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular targets.[8][10] They can also be substrates for cellular efflux pumps.[17]

Suggested Solutions:

  • Permeability Assays: Conduct cell-based permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess the ability of your PROTAC to cross cell membranes.[17][18][19]

  • Modify Linker Composition: If permeability is low, consider synthesizing analogs with linkers that have different physicochemical properties. For example, replacing some PEG units with alkyl chains can increase lipophilicity, which may improve passive diffusion.

  • Efflux Pump Inhibitors: To determine if efflux is an issue, co-incubate your PROTAC with known efflux pump inhibitors and assess if degradation efficiency improves.

Problem 4: PROTAC Instability or Impurity

Possible Cause: The synthesized PROTAC may be unstable in the experimental conditions (e.g., cell culture media) or may contain impurities from the synthesis that interfere with its activity.[20][21][22][23]

Suggested Solutions:

  • Purity Analysis: Ensure the purity of your PROTAC using analytical techniques such as HPLC and mass spectrometry.

  • Stability Assessment: Assess the stability of your PROTAC in cell culture media over the time course of your experiment by incubating it in media and analyzing its integrity at different time points via LC-MS.

  • Review Synthesis Protocol: Carefully review the synthesis and purification steps for potential sources of contamination or side reactions.[24][25]

Key Experimental Protocols

Protocol 1: Quantitative Western Blot for Protein Degradation

This protocol allows for the quantification of the target protein levels following treatment with the PROTAC.

Diagram 2: Quantitative Western Blot Workflow

WB_Workflow A 1. Cell Treatment: Treat cells with varying concentrations of PROTAC B 2. Cell Lysis: Prepare whole-cell lysates A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE: Separate proteins by molecular weight C->D E 5. Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Blocking: Block non-specific binding sites E->F G 7. Primary Antibody Incubation: Incubate with primary antibody against the target protein and a loading control F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody G->H I 9. Detection: Add chemiluminescent substrate and image the blot H->I J 10. Densitometry Analysis: Quantify band intensities and normalize to loading control I->J

Caption: Workflow for quantitative Western blot analysis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a dose-response of your this compound containing PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[26]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[26][27][28][29]

  • Data Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol describes a live-cell assay to monitor the formation of the ternary complex.[12][13][14][15][16]

Diagram 3: NanoBRET™ Assay Principle

NanoBRET_Principle cluster_1 No PROTAC cluster_2 With PROTAC NL_POI NanoLuc-POI No_BRET No BRET Signal HT_E3 HaloTag-E3 NL_POI2 NanoLuc-POI PROTAC PROTAC NL_POI2->PROTAC HT_E3_2 HaloTag-E3 PROTAC->HT_E3_2 BRET_Signal BRET Signal PROTAC->BRET_Signal Proximity-induced

References

Technical Support Center: The Impact of Benzyl-PEG10-Ots Linker on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) that incorporate a Benzyl-PEG10-Ots derived linker. This unique linker combines a semi-rigid benzyl group with a flexible polyethylene glycol (PEG) chain, influencing ternary complex formation, stability, and ultimately, target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected benefits of a Benzyl-PEG10 linker in a PROTAC?

A1: A Benzyl-PEG10 linker offers a combination of rigidity and flexibility that can be advantageous in PROTAC design. The benzyl group provides a degree of conformational restriction, which can help pre-organize the PROTAC into an active conformation for binding to the target protein and the E3 ligase.[1][] This rigidity can also introduce favorable π-π stacking interactions with protein residues, potentially increasing the stability of the ternary complex.[1] The PEG10 component, being flexible and hydrophilic, enhances the PROTAC's aqueous solubility and can provide the necessary length and spatial orientation for the two proteins to come together effectively for ubiquitination.[3][4][5]

Q2: How does the Benzyl-PEG10 linker length impact ternary complex formation?

A2: The length of the linker is a critical parameter in PROTAC design.[][4] A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4] The PEG10 component of the Benzyl-PEG10 linker provides a significant and flexible length, which can be systematically modified (e.g., to PEG8 or PEG12) to empirically determine the optimal distance for a given target and E3 ligase pair.[]

Q3: Can the benzyl group in the linker affect the PROTAC's cell permeability?

A3: Yes, the benzyl group, being more hydrophobic than a standard PEG linker, can influence cell permeability. While PEG linkers generally improve solubility, they can sometimes lead to lower cell permeability.[3] The inclusion of a more rigid, aromatic moiety like a benzyl group can in some cases improve passive permeability.[7] However, the overall effect will depend on the properties of the entire PROTAC molecule.

Q4: What is the significance of the "Ots" (tosylate) group on the this compound molecule?

A4: The tosylate ("Ots") group is an excellent leaving group in nucleophilic substitution reactions. This indicates that this compound is a chemical intermediate used for synthesizing the final PROTAC molecule. Researchers would typically react this intermediate with a nucleophile (such as an amine or thiol) on their E3 ligase ligand or target protein ligand to form a stable covalent bond, thereby incorporating the Benzyl-PEG10 linker into the final PROTAC structure.

Troubleshooting Guide

Issue 1: Poor or no ternary complex formation observed in biophysical assays (e.g., TR-FRET, SPR).

  • Question: My TR-FRET assay shows a flat line, or my SPR assay shows no significant binding when I introduce my PROTAC with a Benzyl-PEG10 linker to the target protein and E3 ligase. What could be the cause?

  • Answer:

    • Incorrect Linker Length: The most common issue is a suboptimal linker length. The Benzyl-PEG10 linker may be too long or too short for your specific protein pair.

      • Recommendation: Synthesize and test a series of PROTACs with varying PEG chain lengths (e.g., Benzyl-PEG6, Benzyl-PEG8, Benzyl-PEG12) to identify the optimal spacer length.[]

    • Steric Hindrance: The benzyl group, while potentially beneficial, might be causing a steric clash with either the target protein or the E3 ligase, preventing the formation of a stable complex.

      • Recommendation: If possible, obtain structural models of your target and E3 ligase. Computational modeling can sometimes predict potential steric clashes.[8] Consider synthesizing a version of the PROTAC with a purely flexible PEG linker of a similar length to see if the rigid benzyl group is the issue.

    • Negative Cooperativity: The interaction between the target protein and the E3 ligase in the presence of the PROTAC may be unfavorable (negative cooperativity), leading to a very unstable ternary complex.[9]

      • Recommendation: Use a highly sensitive assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to carefully measure the binding affinities of the binary and ternary complexes to determine the cooperativity value (alpha).[7][9]

Issue 2: Successful ternary complex formation in vitro, but poor degradation in cells.

  • Question: My biophysical assays confirm ternary complex formation, but my Western blot shows minimal to no degradation of the target protein in cells. Why is this happening?

  • Answer:

    • Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. The physicochemical properties of the entire molecule, including the Benzyl-PEG10 linker, determine its ability to cross the cell membrane.[10]

      • Recommendation: Perform a cellular uptake assay to quantify the intracellular concentration of your PROTAC. If permeability is low, you may need to modify the PROTAC to improve its drug-like properties, for example, by altering the linker or the ligands.

    • Metabolic Instability: The PROTAC could be rapidly metabolized and cleared within the cell. While the benzyl group can sometimes improve metabolic resistance, other parts of the molecule, including the PEG chain, can be sites of metabolic breakdown.[1]

      • Recommendation: Conduct a metabolic stability assay using liver microsomes or hepatocytes to assess the half-life of your PROTAC. If it is unstable, medicinal chemistry efforts will be needed to block the metabolic soft spots.

    • Non-productive Ternary Complex: The ternary complex that forms may not be in a conformation that allows for the efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The orientation of the target protein's surface lysines relative to the E3 ligase is crucial.[9]

      • Recommendation: Varying the attachment points of the linker on either the target ligand or the E3 ligase ligand can alter the geometry of the ternary complex and may lead to a more productive orientation.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a series of PROTACs with varying linker compositions to illustrate the impact of the linker on key parameters.

Table 1: Biophysical Characterization of Ternary Complex Formation

PROTAC IDLinker CompositionBinary Binding (Kd, nM) Target:PROTACBinary Binding (Kd, nM) E3:PROTACTernary Complex Affinity (Kd, nM)Cooperativity (α)
PROTAC-ABenzyl-PEG6120250801.5
PROTAC-BBenzyl-PEG10115260303.8
PROTAC-CBenzyl-PEG14125240951.3
PROTAC-DPEG12130255652.0

Cooperativity (α) is a measure of the synergy in binding. An α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.[9]

Table 2: Cellular Degradation Potency

PROTAC IDDC50 (nM)Dmax (%)
PROTAC-A25075
PROTAC-B5095
PROTAC-C30070
PROTAC-D15085

DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

  • Objective: To qualitatively and semi-quantitatively measure the formation of the ternary complex.

  • Methodology:

    • Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.

    • In a microplate, add a constant concentration of the labeled target protein and E3 ligase to a buffer solution.

    • Add a serial dilution of the PROTAC to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the complex to form.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal). A bell-shaped curve when plotting the ratio against PROTAC concentration indicates ternary complex formation.[7]

2. Western Blot for Cellular Protein Degradation

  • Objective: To quantify the extent of target protein degradation in cells.

  • Methodology:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Add a chemiluminescent substrate and image the blot.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Visualizations

Ternary_Complex_Formation cluster_0 PROTAC-mediated Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (Benzyl-PEG10 Linker) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of PROTAC action with a Benzyl-PEG10 linker.

Experimental_Workflow cluster_1 PROTAC Optimization Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) Biophysical Biophysical Assays (TR-FRET, SPR, ITC) Start->Biophysical Cellular Cellular Degradation Assays (Western Blot) Biophysical->Cellular Permeability Permeability & Stability Assays Cellular->Permeability Optimization Lead Optimization Permeability->Optimization Optimization->Start Iterate Design End Optimized PROTAC Optimization->End Success

Caption: Iterative workflow for optimizing PROTACs.

Troubleshooting_Tree cluster_2 Troubleshooting Ternary Complex Issues Start Poor Ternary Complex Formation? Check_Length Vary Linker Length (e.g., PEGn series) Start->Check_Length Yes Degradation_Issue Good In Vitro Binding, Poor Cellular Degradation? Start->Degradation_Issue No Check_Sterics Model for Steric Clash / Test Flexible Linker Check_Length->Check_Sterics Check_Coop Measure Cooperativity (SPR/ITC) Check_Sterics->Check_Coop Check_Perm Assess Cell Permeability Degradation_Issue->Check_Perm Yes Check_Stab Assess Metabolic Stability Check_Perm->Check_Stab Check_Conformation Vary Linker Attachment Points Check_Stab->Check_Conformation

Caption: Decision tree for troubleshooting PROTAC experiments.

References

Technical Support Center: Improving the Solubility of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs, particularly those containing linkers such as Benzyl-PEG10-Ots.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC containing a this compound linker exhibiting poor solubility?

A: PROTACs are inherently complex, high molecular weight molecules that often fall into the "beyond Rule of 5" (bRo5) chemical space.[1] This complexity, stemming from the combination of two ligands and a linker, frequently leads to low aqueous solubility.[2][3] While Polyethylene Glycol (PEG) linkers are specifically incorporated to improve hydrophilicity and water solubility[4][5][6], the overall molecule can still be dominated by the hydrophobic nature of the two protein-binding ligands. This results in poor solubility, which can hinder absorption, bioavailability, and overall therapeutic efficacy.[1]

Q2: I'm observing precipitation or aggregation of my PROTAC. What is the first step to address this?

A: The first step is to systematically characterize the problem. Confirm whether you are dealing with poor thermodynamic solubility or if the compound is precipitating over time due to instability. For immediate troubleshooting of an existing solution, you can try gentle warming or sonication. However, for a long-term solution, it's crucial to quantify the solubility using a standardized assay, such as the shake-flask method for thermodynamic solubility.[7][] This will provide a baseline value and help you select the most appropriate enhancement strategy. Avoid drastic changes in buffer conditions without a systematic approach, as this can worsen the problem.[9][10]

Q3: What are the primary strategies for improving the solubility of a poorly soluble PROTAC?

A: There are two main approaches: formulation strategies and chemical modification.

  • Formulation Strategies: These are often the most practical for existing molecules. The most successful technique is the creation of Amorphous Solid Dispersions (ASDs) , where the PROTAC is embedded in a polymer matrix (e.g., HPMCAS, Eudragit) to prevent crystallization and enhance dissolution.[2][11] Other methods include lipid-based systems like self-nano emulsifying preconcentrates (SNEPs) , the use of co-solvents, surfactants, and other excipients to create a more favorable microenvironment for dissolution.[11][12][13]

  • Chemical Modification: For future PROTAC designs, the linker can be optimized. Strategies include incorporating basic nitrogen-containing groups (e.g., piperazine) to increase ionization at physiological pH or replacing linear PEG/alkyl chains with more rigid, polar structures.[1][14]

Q4: How do I choose between different formulation strategies like Amorphous Solid Dispersions (ASDs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)?

A: The choice depends on the specific properties of your PROTAC and the intended application.

  • ASDs are highly effective for improving the dissolution rate and achieving supersaturation of compounds that are crystalline or amorphous but poorly soluble.[11] They are a well-established technique for oral drug delivery.[2]

  • SNEDDS are lipid-based formulations that are particularly useful for highly lipophilic drugs. They form nanoemulsions in the gastrointestinal tract, which can improve solubility and permeability.[13] A preliminary screening process involving a small amount of your PROTAC with different polymers (for ASDs) or lipid/surfactant combinations (for SNEDDS) is recommended to determine the most promising approach.

Q5: For future PROTAC designs, how can modifying the linker improve solubility?

A: The linker is more than a passive spacer; its composition significantly impacts a PROTAC's physicochemical properties.[15][16] While PEG chains enhance hydrophilicity, their flexibility can sometimes be detrimental.[17] To improve solubility in next-generation designs, consider:

  • Incorporating Ionizable Groups: Adding basic nitrogen heterocycles like piperidine or piperazine into the linker can significantly improve solubility.[1]

  • Increasing Polarity and Rigidity: Replacing parts of a flexible alkyl or PEG linker with rigid, polar units like a 1,4-disubstituted phenyl ring or triazole can improve properties.[16][18] However, this must be balanced, as excessive rigidity can sometimes impair the formation of the required ternary complex.[16]

  • Avoiding Problematic Moieties: Multiple amide bonds within the linker should be avoided where possible to improve permeability.[14][18]

Troubleshooting Guide

Problem: My PROTAC has precipitated or aggregated in my experimental buffer.

This is a common issue arising from the low aqueous solubility of PROTACs. The following workflow can help diagnose and solve the problem.

G cluster_start Initial Observation cluster_immediate Immediate Actions cluster_analysis Systematic Analysis cluster_solution Long-Term Solutions start PROTAC Precipitation or Aggregation Observed action1 Check Buffer pH vs. PROTAC pI (Avoid pI if possible) start->action1 action2 Try Gentle Warming or Sonication (For temporary re-dissolution) start->action2 action3 Add Co-solvent (e.g., increase DMSO %) (Caution: may affect cell-based assays) start->action3 analysis Is the issue resolved for the immediate experiment? action1->analysis action2->analysis action3->analysis quantify Quantify Thermodynamic Solubility (e.g., Shake-Flask Method) analysis->quantify No end_good Proceed with Experiment analysis->end_good Yes sol_choice Is Solubility < 30 µM? quantify->sol_choice formulate Implement Formulation Strategy: - Amorphous Solid Dispersion (ASD) - Lipid-Based System (SNEDDS) - Use of Surfactants sol_choice->formulate Yes optimize_buffer Optimize Assay Buffer: - Add stabilizing excipients - Test biorelevant media (FaSSIF) sol_choice->optimize_buffer No end_rethink Re-evaluate Formulation or Modify PROTAC Structure formulate->end_rethink optimize_buffer->end_good

Caption: Troubleshooting workflow for poor PROTAC solubility.

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in a specific medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF).[7]

Materials:

  • PROTAC compound

  • FaSSIF buffer (or other desired aqueous buffer)

  • Microcentrifuge tubes

  • Orbital shaker or stirrer plate with magnetic stir bars

  • High-speed centrifuge

  • HPLC or UPLC system with UV or MS detector

  • Acetonitrile or other suitable organic solvent

Methodology:

  • Add an excess amount of the solid PROTAC compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of FaSSIF buffer. The excess solid should be clearly visible.

  • Seal the tube and place it on a shaker or stirrer at a constant speed (e.g., 1000 rpm) and temperature (e.g., 37 °C).

  • Incubate for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., >15,000 x g) for 30 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute an aliquot of the supernatant with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the PROTAC concentration in the diluted supernatant using a pre-validated HPLC or UPLC method with a standard curve.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

This protocol describes a common method for preparing an ASD via solvent evaporation to enhance PROTAC solubility.[11]

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, Eudragit L 100-55)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator or vacuum oven

  • Dissolution testing apparatus

  • Characterization instruments: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD)

Methodology:

  • Preparation:

    • Dissolve the PROTAC and the selected polymer (e.g., at a 10% or 20% drug load) in a suitable volatile solvent.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

    • Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.

    • Scrape the resulting solid material and gently grind it into a fine powder.

  • Solid-State Characterization:

    • XRPD Analysis: Analyze the ASD powder to confirm the absence of crystalline peaks, which indicates an amorphous state.

    • DSC Analysis: Perform DSC to identify a single glass transition temperature (Tg), confirming the formation of a homogeneous amorphous dispersion.[11]

  • Non-Sink Dissolution Testing:

    • Add a specific amount of the ASD powder to a dissolution vessel containing a biorelevant medium (e.g., FaSSIF).

    • Continuously stir at a set temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw samples, filter them, and analyze the concentration of the dissolved PROTAC using HPLC/UPLC.

    • Compare the dissolution profile of the ASD to that of the unformulated (crystalline or amorphous) PROTAC. A successful ASD will show a rapid increase in concentration, achieving a state of supersaturation that is maintained over time.[11]

Data Summaries

Table 1: Solubility of Representative PROTACs in Aqueous Buffer

PROTACTarget(s)E3 LigaseAqueous Solubility (pH 6.8 / 7.4)Reference
ARCC-4BRD4VHL16.3 ± 7.0 ng/mL[11]
AZ1BRD4CRBN48.4 ± 2.6 µg/mL (in FaSSIF)[7]
AZ2BRD4CRBN28.1 ± 5.2 µg/mL (in FaSSIF)[7]
AZ3BRD4CRBN34.5 ± 7.7 µg/mL (in FaSSIF)[7]
AZ4BRD4CRBN17.3 ± 1.6 µg/mL (in FaSSIF)[7]

Note: Solubility values can vary significantly based on the specific buffer, pH, and experimental conditions used.

Table 2: Examples of Solubility Enhancement via Formulation Strategies

PROTACFormulation StrategyKey ExcipientsSolubility ImprovementReference
ARCC-4Amorphous Solid Dispersion (ASD)HPMCAS, Eudragit L 100-55Enabled pronounced supersaturation without precipitation during dissolution testing.[11]
ARV-825Self-Nano Emulsifying Preconcentrate (SNEP)Not specified~300-fold increase in fasted-state simulated gastric fluid.[13]
CRBN PROTACTernary ASD SystemHPMCAS, Sodium Dodecyl SulfateAddition of surfactant greatly improved dissolution performance of high drug load ASDs.[7]

Visual Guides and Pathways

G PROTAC PROTAC (e.g., with this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of Target Protein Ternary->PolyUb E2 Ligase Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

G cluster_prep ASD Preparation cluster_char Solid-State Characterization cluster_eval Performance Evaluation step1 1. Dissolve PROTAC & Polymer in Volatile Solvent step2 2. Solvent Evaporation (e.g., Rotary Evaporator) step1->step2 step3 3. Vacuum Drying to Remove Residual Solvent step2->step3 step4 4. Collect & Powderize Solid Dispersion step3->step4 char1 XRPD Analysis: Confirm Amorphous State step4->char1 char2 DSC Analysis: Determine Glass Transition (Tg) step4->char2 eval1 Non-Sink Dissolution Test: Measure concentration vs. time char1->eval1 char2->eval1 eval2 Compare Dissolution Profile to Unformulated PROTAC eval1->eval2 result Result: Enhanced Solubility & Maintained Supersaturation eval2->result

Caption: Experimental workflow for ASD formulation and testing.

References

Technical Support Center: Synthesis of PROTACs with Long PEG Chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating long Polyethylene Glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: Why are long PEG chains commonly used as linkers in PROTACs?

Long PEG chains are frequently incorporated into PROTAC linkers for several key reasons:

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications.[1][]

  • Improved Cell Permeability: By increasing the polarity of the PROTAC, PEG linkers can help to improve cell membrane permeability, a crucial factor for intracellular drug efficacy.[3]

  • Increased Flexibility: The flexibility of PEG chains can be advantageous in allowing the PROTAC molecule to adopt the optimal conformation for the formation of a stable and productive ternary complex between the target protein (Protein of Interest - POI) and the E3 ubiquitin ligase.[4]

  • Tunable Length: The length of the PEG linker can be systematically varied, allowing for the empirical optimization of the distance between the POI-binding ligand and the E3 ligase-binding ligand to achieve maximal degradation efficiency.[3][5]

Q2: What are the main challenges associated with synthesizing PROTACs with long PEG chains?

The synthesis of PROTACs with long PEG chains presents several challenges:

  • Synthetic Complexity: Compared to simpler alkyl linkers, the synthesis of long, monodisperse PEG linkers can be more complex and costly.[1] It often involves multi-step reactions with protection and deprotection steps.

  • Purification Difficulties: The high polarity and flexibility of long PEG chains can make the purification of the final PROTAC challenging. Co-elution of PEG-related impurities with the desired product is a common issue in chromatography.

  • Characterization Issues: The repeating ethylene glycol units in the PEG chain can lead to complex NMR spectra. Additionally, PEGs lack a strong UV chromophore, which can make detection and quantification by standard HPLC-UV methods difficult.[6][7]

  • Polydispersity: Using polydisperse PEG starting materials can result in a heterogeneous mixture of PROTACs with different linker lengths, which complicates biological evaluation and can lead to batch-to-batch variability.[]

Q3: How does the length of the PEG linker impact the activity of the PROTAC?

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency.[5]

  • Ternary Complex Formation: The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clashes, but not so long that it fails to bring them into close enough proximity for efficient ubiquitin transfer.[9]

  • "Hook Effect": PROTACs with very long linkers can sometimes lead to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at high concentrations, which can reduce the efficiency of ternary complex formation and lead to the "hook effect" where degradation is observed at lower but not higher concentrations.

  • Empirical Optimization: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically by synthesizing and testing a library of PROTACs with varying linker lengths.[4][5]

Q4: Are there alternatives to traditional long, linear PEG linkers?

Yes, to overcome some of the challenges associated with long PEG chains, researchers are exploring alternative linker designs:

  • Rigid Linkers: Incorporating rigid moieties like cycloalkanes (e.g., piperazine, piperidine) or aromatic rings into the linker can reduce its flexibility, which may pre-organize the PROTAC into a more favorable conformation for ternary complex formation and can improve metabolic stability.[1][10]

  • Click Chemistry Linkers: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry allows for the rapid and efficient synthesis of PROTAC libraries with triazole-containing linkers, facilitating the optimization of linker length and composition.[9][11]

  • Branched or Multi-target PROTACs: More complex linker architectures, such as branched PEGs, are being explored to create multi-target PROTACs capable of degrading more than one protein of interest.[]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of PROTACs with long PEG chains.

Issue Possible Cause(s) Recommended Solution(s)
Low yield in coupling reactions (e.g., amide bond formation) 1. Steric hindrance from bulky protecting groups or the PROTAC ligands.2. Poor solubility of reactants in the chosen solvent.3. Incomplete activation of the carboxylic acid.4. Water contamination in the reaction mixture.1. Use a coupling agent known to be effective for sterically hindered substrates (e.g., HATU, COMU).2. Screen different solvents or solvent mixtures (e.g., DMF, NMP, DCM/DMF).3. Increase the equivalents of the coupling agent and base. Ensure the use of a non-nucleophilic base (e.g., DIPEA).4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete deprotection of terminal functional groups on the PEG chain 1. Insufficient reaction time or temperature.2. Inappropriate deprotection reagent or conditions for the specific protecting group (e.g., Boc, Fmoc, Trt).3. Degradation of the deprotection reagent.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase temperature if necessary and compatible with the stability of the molecule.2. Consult literature for the most effective deprotection conditions for the specific protecting group being used.3. Use freshly opened or properly stored deprotection reagents.
Difficult purification by reversed-phase HPLC 1. Poor retention of the highly polar PROTAC on the C18 column.2. Broad peaks due to the flexibility and multiple conformations of the long PEG chain.3. Co-elution of PEG-related impurities (e.g., unreacted PEG, PROTACs with different PEG lengths if using a polydisperse starting material).1. Use a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a polar-embedded phase.2. Optimize the mobile phase, for example, by using a different organic modifier (e.g., acetonitrile vs. methanol) or ion-pairing agent (e.g., TFA, formic acid).3. Employ orthogonal purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) before the final RP-HPLC step.4. Use high-purity, monodisperse PEG starting materials to minimize heterogeneity.[]
Complex or uninterpretable NMR spectrum 1. The presence of multiple conformers due to the flexible PEG chain can lead to broad signals.2. The repeating ethylene glycol units result in a large, overlapping signal in the proton NMR spectrum.3. Presence of residual PEG starting material or other impurities.1. Acquire the NMR spectrum at a higher temperature to increase the rate of conformational exchange, which can lead to sharper signals.2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals.3. Ensure high purity of the sample through rigorous purification. Compare the spectrum to that of the PEG starting material to identify impurity signals.
Inconsistent biological activity between batches 1. Variation in the length of the PEG linker due to the use of polydisperse starting materials.2. Presence of impurities that may interfere with the assay or the PROTAC's activity.3. Degradation of the PROTAC during storage.1. Use monodisperse, high-purity PEG linkers for synthesis to ensure batch-to-batch consistency.[]2. Implement stringent purification and quality control measures to ensure the purity of each batch. Characterize each batch thoroughly by LC-MS and NMR.3. Store the PROTAC under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture) and re-evaluate its purity if stored for an extended period.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Properties and Degradation Efficiency

PROTAC TargetE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0 PEG units (linker length varies)< 500-[5]
BRD4CRBNPEG1-2 PEG units> 5000-[5]
BRD4CRBNPEG4-5 PEG units< 500-[5]
BRD4VHLPEG0-4 PEG unitsPotency decreased with increasing length-[5]
SMARCA2/4VHLPEG-300 / 25065 / 70[5]
TBK1VHLAlkyl/Ether< 12No degradation observed-[5]
TBK1VHLAlkyl/Ether12-29SubmicromolarUp to 96[5]

Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis, where a warhead-linker intermediate is coupled to an E3 ligase ligand.

Materials:

  • Warhead-linker intermediate with a terminal carboxylic acid

  • E3 ligase ligand with a terminal amine

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the warhead-linker intermediate (1.0 eq) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add the coupling agent (1.1-1.5 eq) and the base (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

Protocol for PROTAC Purification by Reversed-Phase HPLC

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% TFA or 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF)

  • Collection tubes

Procedure:

  • Dissolve the crude PROTAC sample in a minimal amount of solvent.

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the compounds. The gradient will depend on the polarity of the PROTAC and may need to be optimized (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the compounds using the UV detector at an appropriate wavelength (e.g., 254 nm, 280 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Warhead, E3 Ligand, PEG Linker) protect Protection of Functional Groups start->protect couple1 Couple Warhead to Linker protect->couple1 deprotect1 Deprotection couple1->deprotect1 couple2 Couple Linker-Warhead to E3 Ligand deprotect1->couple2 deprotect2 Final Deprotection couple2->deprotect2 purify Crude Product Purification (HPLC/SFC) deprotect2->purify analyze Characterization (LC-MS, NMR, HRMS) purify->analyze final_protac Pure PROTAC analyze->final_protac

Caption: A generalized workflow for the synthesis of PROTACs.

Purification_Troubleshooting start Crude PROTAC sample rphplc Attempt Purification by Reversed-Phase HPLC start->rphplc success Pure Product Obtained rphplc->success Successful? failure Poor Separation or Co-elution of Impurities rphplc->failure No change_column Try Different Stationary Phase (e.g., C8, Phenyl-Hexyl) failure->change_column optimize_mobile Optimize Mobile Phase (Solvent, Additives) failure->optimize_mobile orthogonal Use Orthogonal Method (e.g., SEC, IEX) failure->orthogonal change_column->rphplc optimize_mobile->rphplc orthogonal->rphplc

Caption: Decision tree for troubleshooting PROTAC purification.

Ternary_Complex_Formation cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker poi_short POI clash Steric Clash e3_short E3 Ligase poi_opt POI protac_opt PROTAC poi_opt->protac_opt ub Ubiquitination poi_opt->ub e3_opt E3 Ligase protac_opt->e3_opt e3_opt->ub poi_long POI protac_long PROTAC poi_long->protac_long e3_long E3 Ligase protac_long->e3_long no_ub Inefficient Ubiquitination

Caption: Impact of linker length on ternary complex formation.

References

Benzyl-PEG10-Ots linker stability in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Benzyl-PEG10-Ots linker in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound linker under typical cell culture conditions?

A1: The this compound linker has two primary components to consider for stability: the benzyl ether linkage and the tosylate (Ots) group. The polyethylene glycol (PEG) chain itself is generally stable and biocompatible under physiological conditions.[1][2][3] The benzyl ether linkage is also typically stable at neutral pH and in the absence of specific enzymes not commonly found in mammalian cells.[4][5] The main point of potential instability is the tosylate group.

Q2: What is the primary degradation pathway for the this compound linker in a cellular environment?

A2: The primary degradation pathway is likely the nucleophilic substitution of the tosylate group. The tosylate is an excellent leaving group, making the carbon it is attached to susceptible to attack by intracellular nucleophiles.[6][7][8][9]

Q3: What are the most likely cellular components to react with the tosylate group?

A3: The most abundant intracellular nucleophile is glutathione (GSH), which is present at millimolar concentrations in the cytoplasm.[10][11] Thiol groups in cysteine residues of proteins are also potential nucleophiles that could react with the tosylate group.

Q4: Is the this compound linker susceptible to enzymatic cleavage?

A4: There is no direct evidence to suggest that the tosylate group is cleaved by a specific enzyme in mammalian cells. While some enzymes can cleave benzyl ethers, these are not typically present in standard cellular assays.[12] Therefore, degradation is more likely to be a chemical process (nucleophilic attack) rather than an enzymatic one.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with the this compound linker.

Problem Potential Cause Recommended Action
Premature cleavage of the linker The tosylate group is reacting with nucleophiles in the cell culture medium or inside the cells.- Control Experiment: Incubate the linker in cell-free culture medium to assess extracellular stability. - Reduce Incubation Time: Shorter incubation times may minimize degradation. - Lower Concentration: High concentrations of the linker-conjugate may lead to increased non-specific reactions.
No or low activity of the conjugated molecule The tosylate group has been cleaved, leading to an inactive conjugate.- Confirm Conjugate Integrity: Use analytical methods like LC-MS to check the integrity of the linker-conjugate before and after the assay. - Modify Linker: If premature cleavage is confirmed, consider a more stable linker for your application.
High background or off-target effects The reactive tosylate group may be conjugating to off-target proteins or other biomolecules.- Wash Steps: Ensure thorough washing of cells to remove any unbound conjugate. - Blocking: Use a blocking agent if non-specific binding to surfaces is suspected. - Lower Concentration: Reducing the concentration of the conjugate can minimize off-target reactions.
Inconsistent results between experiments Variability in cell health, density, or passage number can affect intracellular nucleophile levels.- Standardize Cell Culture: Maintain consistent cell culture conditions, including cell density and passage number. - Monitor Cell Viability: Perform a cell viability assay to ensure that the linker-conjugate is not causing unexpected cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Linker Stability Assay in Cell Lysate

This assay helps determine the stability of the this compound linker in the presence of intracellular components.

Materials:

  • This compound linker-conjugated molecule of interest

  • Cultured cells (e.g., HeLa, HEK293)

  • Lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Culture cells to ~80-90% confluency.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Spike the cell lysate with a known concentration of the this compound linker-conjugate.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Immediately quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact linker-conjugate remaining.

Protocol 2: Cellular Uptake and Linker Stability Assay

This assay assesses the stability of the linker after cellular internalization.

Materials:

  • This compound linker-conjugated molecule of interest

  • Cultured cells plated in a multi-well plate

  • Cell culture medium

  • Trypsin-EDTA

  • Lysis buffer

  • LC-MS system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with the this compound linker-conjugate at the desired concentration in fresh cell culture medium.

  • Incubate for the desired period (e.g., 4 hours).

  • Remove the treatment medium and wash the cells thoroughly with cold PBS to remove any unbound conjugate.

  • Lyse the cells directly in the well using lysis buffer.

  • Collect the cell lysate.

  • Analyze the lysate by LC-MS to determine the amount of intact conjugate and any potential degradation products.

Visualizations

workflow cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Analysis conjugate This compound Conjugate treat Treat Cells with Conjugate conjugate->treat cells Plate Cells cells->treat incubate Incubate (Time Course) treat->incubate wash Wash Cells incubate->wash lyse Lyse Cells wash->lyse lcms LC-MS Analysis lyse->lcms data Quantify Intact Conjugate and Metabolites lcms->data

Caption: Experimental workflow for assessing cellular stability.

degradation_pathway linker Benzyl-PEG10-O-Ts cleaved_product Benzyl-PEG10-S-GSH linker->cleaved_product Nucleophilic Attack tosylate_ion TsO- linker->tosylate_ion Leaving Group gsh Glutathione (GSH) gsh->cleaved_product troubleshooting_tree start Unexpected Results? premature_cleavage Premature Cleavage? start->premature_cleavage Yes low_activity Low/No Activity? start->low_activity No check_stability Run in vitro stability assay premature_cleavage->check_stability off_target Off-Target Effects? low_activity->off_target No confirm_integrity LC-MS analysis of conjugate low_activity->confirm_integrity Yes lower_conc Lower conjugate concentration off_target->lower_conc Yes wash_steps Optimize wash steps off_target->wash_steps

References

avoiding steric hindrance with Benzyl-PEG10-Ots linker design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Benzyl-PEG10-Ots linker. The content is designed to address specific issues related to steric hindrance and other challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in bioconjugation?

A1: The this compound linker is a bifunctional molecule designed for bioconjugation, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary roles are:

  • Spacering: The polyethylene glycol (PEG) chain of 10 units provides a flexible, hydrophilic spacer between two conjugated molecules. This is crucial for minimizing steric hindrance, allowing each part of the final conjugate to interact effectively with its biological target.[3][4]

  • Reactivity: The tosylate (Ots) group is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with functional groups such as amines, thiols, or hydroxyls on your target molecule.

  • Protection: The benzyl group serves as a protecting group for the other end of the PEG linker. It can be selectively removed to reveal a hydroxyl group for further derivatization.[5]

Q2: How does the PEG10 length specifically help in overcoming steric hindrance?

A2: The 10-unit PEG chain offers a significant advantage in overcoming steric hindrance by providing a flexible arm of a defined length.[4] When conjugating bulky molecules, such as a protein and a small molecule ligand, the PEG10 linker ensures they are held at an optimal distance. This separation prevents the molecules from sterically clashing, which could otherwise inhibit their binding to their respective targets.[6] The flexibility of the PEG chain allows the conjugated molecules to orient themselves favorably for biological interactions.[] Longer PEG chains can further reduce steric hindrance but may also lead to increased flexibility and potential for the linker to interact with itself or the conjugated molecules in undesirable ways.[8]

Q3: What is the role of the benzyl group and when should it be removed?

A3: The benzyl group acts as a protective cap on one end of the PEG linker.[5] This is particularly useful in multi-step syntheses where you want to selectively react the tosylate end first. The benzyl group is stable under the conditions typically used for the tosylate reaction. It can be removed later in the synthetic route via catalytic hydrogenation to expose a hydroxyl group, which can then be used for subsequent conjugation steps.[5]

Q4: What type of reaction is involved with the tosylate (Ots) group?

A4: The tosylate group is a highly effective leaving group in nucleophilic substitution reactions, specifically SN2 reactions. A nucleophile on your target molecule (e.g., the nitrogen of an amine or the sulfur of a thiol) will attack the carbon atom adjacent to the tosylate, displacing the tosylate group and forming a stable covalent bond. This reaction is efficient and proceeds with an inversion of stereochemistry at the reaction center.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Steric Hindrance: The nucleophile on your target molecule is sterically hindered, preventing efficient reaction with the linker.• Consider using a longer PEG linker (e.g., PEG12, PEG24) to increase the distance between the molecules.• Optimize the reaction pH to ensure the nucleophile is in its most reactive state (e.g., slightly basic pH for amines).• Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier.
Inactive Nucleophile: The target nucleophile (e.g., amine) is protonated and therefore not sufficiently nucleophilic.• Adjust the reaction buffer to a pH slightly above the pKa of the target functional group (e.g., pH 8-9 for primary amines).• Ensure your starting material is fully deprotonated before adding the linker.
Hydrolysis of the Linker: The this compound linker can be susceptible to hydrolysis, especially at extreme pH values or in the presence of moisture.• Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Avoid prolonged reaction times at high temperatures.
Poor Solubility of the Conjugate Hydrophobic Moieties: One or both of the conjugated molecules are highly hydrophobic.• The PEG10 linker itself imparts hydrophilicity. If solubility is still an issue, consider using a longer, more hydrophilic PEG linker.• Perform the reaction in a solvent system that can solubilize all components (e.g., a mixture of an organic solvent like DMSO or DMF with an aqueous buffer).
Multiple Conjugation Products Presence of Multiple Reactive Sites: Your target molecule has multiple nucleophilic groups with similar reactivity.• If possible, use a site-specific protection strategy to block all but the desired reactive site.• Adjust the stoichiometry of the reaction, using a limiting amount of the linker to favor mono-conjugation.• Optimize the reaction pH to exploit subtle differences in the pKa of the nucleophilic groups.
No Reaction Observed Poor Leaving Group: The tosylate group has degraded.• Ensure the this compound linker has been stored correctly under anhydrous conditions.• Confirm the identity and purity of the linker using techniques like NMR or mass spectrometry.
Incorrect Reaction Conditions: The temperature, pH, or solvent is not optimal for the SN2 reaction.• Review the literature for similar conjugation reactions to determine optimal conditions.• Perform small-scale optimization experiments, varying one parameter at a time (e.g., temperature, pH, solvent composition).

Experimental Protocols

General Protocol for Conjugation of an Amine-Containing Molecule with this compound

This protocol describes a general procedure for the SN2 reaction between an amine-containing molecule and the this compound linker. Optimization of stoichiometry, reaction time, and temperature may be required for specific applications.

Materials:

  • Amine-containing molecule of interest

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dissolve the amine-containing molecule in the anhydrous solvent in the reaction vessel.

    • Add the non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture to deprotonate the amine. Stir for 10-15 minutes at room temperature.

  • Linker Addition:

    • Dissolve the this compound (typically 1.1-1.5 equivalents) in a small amount of the anhydrous solvent.

    • Add the linker solution dropwise to the stirred solution of the amine-containing molecule.

  • Reaction:

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) to facilitate the reaction.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris to consume any unreacted linker.

    • The solvent can be removed under reduced pressure.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials, excess linker, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like mass spectrometry (to verify the molecular weight) and NMR (to confirm the structure).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep1 Dissolve Amine-Molecule in Anhydrous Solvent prep2 Add Non-Nucleophilic Base (e.g., DIPEA) prep1->prep2 Deprotonation react1 Add this compound Solution prep2->react1 react2 Stir at RT or Elevated Temperature react1->react2 react3 Monitor Reaction Progress (LC-MS/HPLC) react2->react3 purify1 Quench Reaction react3->purify1 purify2 Purify by Chromatography (HPLC) purify1->purify2 analyze1 Characterize Conjugate (MS, NMR) purify2->analyze1

Caption: Experimental workflow for conjugation using this compound.

steric_hindrance_concept cluster_no_linker Without Linker cluster_with_linker With this compound Linker molA1 Molecule A molB1 Molecule B label1 Steric Clash! molA2 Molecule A linker PEG10 Linker molA2->linker molB2 Molecule B linker->molB2 label2 No Steric Clash

Caption: Overcoming steric hindrance with a PEG10 linker.

troubleshooting_logic start Low Conjugation Yield? check_sterics Is Steric Hindrance Likely? start->check_sterics Yes check_nucleophile Is Nucleophile Active? start->check_nucleophile No sol_sterics Use Longer PEG Linker Increase Temperature check_sterics->sol_sterics Yes check_sterics->check_nucleophile No success Yield Improved sol_sterics->success sol_nucleophile Adjust pH to > pKa Use Non-nucleophilic Base check_nucleophile->sol_nucleophile No check_linker Is Linker Degraded? check_nucleophile->check_linker Yes sol_nucleophile->success sol_linker Use Fresh, Anhydrous Linker Store Properly check_linker->sol_linker Yes check_linker->success No sol_linker->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Overcoming Off-Target Effects with Benzyl-PEG10-Ots PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzyl-PEG10-Ots PROTACs. The information provided is based on established principles for PEGylated PROTACs and aims to help overcome common experimental challenges, including off-target effects.

Troubleshooting Guides

Encountering unexpected results is a common aspect of pioneering research. This guide is designed to help you navigate and resolve potential issues during your experiments with this compound PROTACs.

Problem Potential Cause Recommended Solution
Low or No Target Protein Degradation Poor Cell Permeability: The large size and hydrophilicity of the PEG linker can hinder passage across the cell membrane.[1][][3]- Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify optimal conditions. - Permeabilization: For mechanistic studies, consider using a gentle permeabilization agent, though this is not suitable for all downstream assays. - Formulation: Explore the use of formulation enhancers or nanocarriers to improve cellular uptake.[4]
Inefficient Ternary Complex Formation: The this compound linker may not provide the optimal length or geometry for the stable association of the target protein and the E3 ligase.[5][6][7]- Verify Binary Engagement: Confirm that the warhead and E3 ligase ligand are binding to their respective targets independently. - Ternary Complex Assays: Perform co-immunoprecipitation (Co-IP) or proximity-based assays (e.g., FRET) to assess ternary complex formation.[][9] - Linker Optimization: If possible, synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG8, PEG12) to find the optimal distance.[5][7]
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate, preventing the formation of the productive ternary complex.[4]- Titrate PROTAC Concentration: Perform a wide range of concentrations in your degradation assay to identify the optimal concentration window and observe for a bell-shaped dose-response curve.[10]
Off-Target Protein Degradation Non-Specific Binding of Warhead or E3 Ligase Ligand: The ligands themselves may have affinity for other proteins.- Quantitative Proteomics: Utilize techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) mass spectrometry to get a global view of protein level changes.[11] - Inactive Control: Synthesize and test an inactive diastereomer of your PROTAC as a negative control. This molecule should not be able to bind the E3 ligase but retains the warhead.[]
Linker-Mediated Interactions: The this compound linker itself could contribute to non-specific interactions.- Linker Modification: If off-target effects are significant, consider synthesizing PROTACs with different linker chemistries (e.g., alkyl chains) to assess the linker's contribution.[5]
High Cytotoxicity On-Target Toxicity: Degradation of the target protein is lethal to the cells.- Titrate to Minimal Effective Dose: Determine the lowest concentration of the PROTAC that achieves significant target degradation. - Rescue Experiment: If possible, introduce a downstream effector that can compensate for the loss of the target protein.
Off-Target Toxicity: Degradation of an essential off-target protein is causing cell death.[13]- Identify Off-Targets: Use quantitative proteomics to identify unintended degraded proteins.[11] - Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your PROTAC to identify modifications that reduce off-target effects while maintaining on-target activity.
Compound Insolubility: Poor solubility can lead to compound precipitation and non-specific cellular stress.[1]- Solubility Assessment: Experimentally determine the aqueous solubility of your PROTAC. - Formulation with Solubilizing Agents: Use excipients like DMSO, cyclodextrins, or PEG formulations to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound linker in my PROTAC?

The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are commonly used in PROTAC design for several reasons:

  • Solubility: They can increase the aqueous solubility of the PROTAC molecule.[14]

  • Flexibility and Length: The PEG chain provides a flexible spacer to connect the target-binding warhead and the E3 ligase ligand, allowing for the proper orientation and formation of a stable ternary complex.[5][7] The "10" in PEG10 indicates the number of repeating ethylene glycol units, which determines the linker length.

  • Synthetic Tractability: PEG linkers are readily available and can be incorporated into PROTAC synthesis with relative ease.[5]

Q2: How can I confirm that my this compound PROTAC is working through the ubiquitin-proteasome system?

To validate the mechanism of action, you should perform the following control experiments:

  • Proteasome Inhibitor Co-treatment: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC. If the degradation is proteasome-dependent, you should see a rescue of your target protein levels.

  • E3 Ligase Ligand Competition: Co-treat cells with your PROTAC and an excess of the free E3 ligase ligand. This should compete with the PROTAC for binding to the E3 ligase and prevent target degradation.

  • Inactive Control: As mentioned in the troubleshooting guide, an inactive diastereomer that cannot bind the E3 ligase should not induce degradation of the target protein.[]

Q3: My PROTAC shows good degradation at low concentrations but loses activity at higher concentrations. What is happening?

This phenomenon is known as the "hook effect" and is a characteristic feature of PROTACs.[4] At optimal concentrations, the PROTAC efficiently brings together the target protein and the E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes that are unable to induce degradation. This leads to a decrease in degradation efficiency. To overcome this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your experiments.[10]

Q4: What are the best methods to quantify protein degradation?

  • Western Blotting: This is the most common method for a semi-quantitative assessment of protein levels. It is essential to include a loading control (e.g., GAPDH, β-actin) to normalize your results.

  • Quantitative Mass Spectrometry (MS): For a more precise and unbiased quantification, MS-based proteomics is the gold standard. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tagging (TMT), or Data-Independent Acquisition (DIA) can provide accurate measurements of changes in protein abundance across the entire proteome.[11]

  • In-Cell Target Engagement Assays: Techniques like NanoBRET can be used to quantitatively measure the intracellular accumulation and target engagement of your PROTAC.[3][15]

Q5: How do I assess the selectivity of my this compound PROTAC?

Assessing selectivity is crucial to ensure that the observed phenotype is due to the degradation of your intended target and not an off-target effect.

  • Global Proteomics: As mentioned above, quantitative proteomics is the most comprehensive way to identify off-target proteins that are degraded upon PROTAC treatment.[11]

  • Target Knockout/Knockdown Controls: Perform your phenotypic assays in cells where your target protein has been knocked out or knocked down using genetic methods (e.g., CRISPR/Cas9 or siRNA). The phenotype observed with your PROTAC should be absent in these cells.

  • Inactive Control: Your inactive diastereomer control should not produce the same phenotypic effects as your active PROTAC.[]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol provides a general workflow for assessing target protein degradation in cultured cells.

Materials:

  • Cultured cells

  • This compound PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC and a vehicle control (DMSO) for the desired time period (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to verify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). A two-step Co-IP may be necessary for robust confirmation.[16][17][18][19]

Materials:

  • Cells expressing tagged versions of the target protein or E3 ligase (e.g., HA-tag, Flag-tag)

  • This compound PROTAC

  • Co-IP lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-HA or anti-Flag antibody)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells with a gentle Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C.

  • Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This protocol measures cell viability to assess the cytotoxic effects of the PROTAC.[10][20][21]

Materials:

  • Cultured cells

  • This compound PROTAC

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for the recommended time.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action for this compound PROTAC.

Experimental_Workflow A 1. PROTAC Synthesis (this compound) B 2. In Vitro Binding Assays (Binary Engagement) A->B C 3. Cellular Degradation Assay (Western Blot) B->C D 4. Ternary Complex Verification (Co-Immunoprecipitation) C->D E 5. Selectivity Profiling (Quantitative Proteomics) D->E F 6. Functional Assays (e.g., Cell Viability) E->F G Lead Candidate F->G

Caption: Experimental workflow for evaluating a new PROTAC.

Troubleshooting_Tree Start No/Low Degradation Q1 Is ternary complex formed? Start->Q1 Q2 Is there a hook effect? Q1->Q2 Yes S4 Verify Binary Engagement Q1->S4 No A1_Yes Yes A1_No No S1 Optimize PROTAC Concentration Q2->S1 Yes S2 Check Cell Permeability Q2->S2 No A2_Yes Yes A2_No No S3 Optimize Linker (Length/Composition) S4->S3

Caption: Troubleshooting decision tree for low degradation.

References

Validation & Comparative

Validating PROTAC Activity: A Comparative Guide to Benzyl-PEG10-Ots and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Benzyl-PEG10-Ots linker with other common linker types used in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the structural and functional differences between these linkers, supported by experimental data and detailed protocols for validating PROTAC activity.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and rigidity are critical determinants of a PROTAC's ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3][4] The choice of linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[5]

Comparison of PROTAC Linkers

The this compound linker combines the features of a polyethylene glycol (PEG) chain with a benzyl group. This design aims to balance hydrophilicity and conformational flexibility with a degree of rigidity. The tosylate (Ots) group is a good leaving group, facilitating the final steps of PROTAC synthesis.

Here, we compare the this compound linker concept to two other widely used linker classes: standard PEG linkers and alkyl linkers.

Linker TypeCompositionKey CharacteristicsAdvantagesDisadvantages
This compound Benzyl group, 10-unit PEG chain, Tosylate leaving group- Hybrid Flexibility/Rigidity: The benzyl group provides conformational restriction, which can help pre-organize the PROTAC for optimal ternary complex formation.[1][6] - Hydrophilicity: The PEG chain enhances solubility in aqueous environments, potentially improving cell permeability and pharmacokinetic properties.[2][4] - Tunable Length: The PEG chain length can be readily modified to optimize the distance between the target protein and the E3 ligase.- May improve ternary complex stability through favorable intramolecular interactions.[6][7] - Balances solubility and rigidity for potentially improved efficacy and drug-like properties.- Synthesis can be more complex compared to simple alkyl or PEG linkers. - The specific impact on a given target-E3 ligase pair requires empirical validation.
Standard PEG Linkers Polyethylene glycol chain of varying lengths- High Flexibility: Allows for significant conformational freedom to facilitate ternary complex formation with diverse target and E3 ligase pairs.[2][] - Excellent Hydrophilicity: Greatly improves the solubility of often-hydrophobic PROTAC molecules.[2][]- Generally straightforward to synthesize and incorporate into PROTACs. - The most common linker type, with a large body of literature to guide length selection.[1]- Excessive flexibility can sometimes be detrimental, leading to an entropic penalty for ternary complex formation. - Can increase the molecular weight and polar surface area, potentially impacting cell permeability.
Alkyl Linkers Saturated or unsaturated hydrocarbon chains- Hydrophobicity: Increases the lipophilicity of the PROTAC, which can influence cell membrane permeability.[2] - Simplicity: Structurally the simplest linker type.- Readily available and easy to synthesize. - Can be systematically varied in length to probe distance requirements.- Poor aqueous solubility can be a significant issue. - Can sometimes lead to non-specific binding and off-target effects due to their greasy nature.

Experimental Protocols for Validating PROTAC Activity

A robust validation of PROTAC activity involves a multi-pronged approach to confirm target engagement, ternary complex formation, and subsequent protein degradation in a cellular context.

Assessment of Target Protein Degradation

The most direct measure of PROTAC activity is the reduction in the levels of the target protein.

This moderate-throughput method allows for the quantification of protein levels in a plate-based format.[9][10]

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that ensures they are in the linear range of detection for the target protein at the time of analysis.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a predetermined amount of time (e.g., 4-24 hours). Include vehicle-only controls.

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% milk in TBST) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye-conjugated) for 1 hour at room temperature in the dark.

  • Normalization: A second antibody against a housekeeping protein (e.g., GAPDH or Tubulin) with a different fluorescent label can be used for normalization.

  • Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity is proportional to the amount of target protein. The half-maximal degradation concentration (DC50) can be calculated from the dose-response curve.

A classic and reliable method for confirming protein degradation.

Protocol:

  • Cell Lysis: After PROTAC treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Off-Target and Pathway Analysis using Quantitative Proteomics

To assess the selectivity of a PROTAC, it is crucial to investigate its impact on the entire proteome.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric mass tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment groups.

    • Identify proteins that are significantly downregulated (potential off-targets) or upregulated (compensatory mechanisms).

    • Perform pathway analysis to understand the broader biological consequences of target protein degradation.[11][12]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism

Experimental Workflow for PROTAC Validation

PROTAC_Validation_Workflow

Conclusion

The selection of an appropriate linker is a critical step in the design of effective and selective PROTACs. The this compound linker represents a rational design strategy that combines the beneficial properties of both PEG and rigid aromatic moieties. While empirical testing is always necessary, this guide provides a framework for comparing its potential advantages against more conventional linker types. The provided experimental protocols offer a starting point for the robust validation of any new PROTAC molecule, ensuring a thorough characterization of its activity and selectivity.

References

A Head-to-Head Comparison of Benzyl-PEG10-Ots and Other PEG-Based PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Benzyl-PEG10-Ots to other polyethylene glycol (PEG)-based linkers, supported by experimental data, to aid in the rational design of potent and selective protein degraders.

The linker component of a PROTAC, while seemingly a simple tether, plays a multifaceted role in dictating the molecule's overall performance. It influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—and impacts crucial drug-like properties such as solubility, cell permeability, and metabolic stability. Among the various linker classes, PEG-based linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[][2] This guide focuses on a specific modified PEG linker, this compound, and compares its performance characteristics to other PEG-based linkers, with a particular focus on the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4.

The Emerging Role of Modified PEG Linkers: The Case for this compound

The inclusion of a benzyl group within a PEG linker, as seen in this compound, is a strategic modification intended to confer specific advantages over standard PEG linkers. The rationale for this modification, exemplified in the potent SMARCA2/4 degrader ACBI1, is to:

  • Provide Conformational Restriction: The rigid benzyl group can limit the flexibility of the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.

  • Mimic PEG Conformation: The benzyl group can adopt a spatial orientation that mimics a portion of the PEG chain, maintaining the desired distance and vector for effective ternary complex formation.

  • Reduce Polarity: The introduction of the hydrophobic benzyl moiety can decrease the overall polarity of the PROTAC, potentially improving cell membrane permeability.

  • Facilitate Specific Interactions: The aromatic ring of the benzyl group can engage in π-stacking interactions with specific amino acid residues on the E3 ligase or the target protein, further stabilizing the ternary complex. In the case of ACBI1, a pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase has been suggested.

Quantitative Performance Comparison: Benzyl-PEG vs. Other PEG-Based Linkers

PROTACLinker TypeTarget ProteinCell LineDC50 (nM)
ACBI1 Benzyl-containing SMARCA2MV-4-116[3][4][5][6]
SMARCA4MV-4-1111[3][7][4][5][6]
PBRM1MV-4-1132[3][7][4][5][6]
A947 PEG-based SMARCA2SW15730.039[8]
SMARCA4SW15731.1[8]
Compound 5 PEG- and alkyl-based SMARCA2RKO78
ACBI2 Branched alkyl SMARCA2RKO1[9]
SMARCA4RKO32[9]
PROTAC SMARCA2/4 degrader-36 PEG-based SMARCA2-0.22[10]
SMARCA4-0.85[10]
PROTAC SMARCA2/4 degrader-38 PEG-based SMARCA2-3.0[10]
SMARCA4-4.0[10]

Table 1: Comparison of Degradation Potency (DC50) of SMARCA2/4-Targeting PROTACs with Different Linkers. Lower DC50 values indicate higher potency.

Experimental Protocols

Representative Synthesis of a VHL-Recruiting PROTAC using a Tosylated PEG Linker

This protocol outlines a general method for the synthesis of a PROTAC that can be adapted for using this compound. The synthesis involves the sequential attachment of the linker to the E3 ligase ligand and then to the target protein ligand.

Materials:

  • VHL ligand with a free hydroxyl or amine group

  • This compound (or other tosylated PEG linker)

  • Target protein ligand with a free hydroxyl or amine group

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Alkylation of the VHL Ligand:

    • Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

    • Add a base such as K2CO3 (2.0-3.0 eq) or Cs2CO3 (1.5-2.0 eq).

    • Add this compound (1.1-1.5 eq) to the reaction mixture.

    • If the reaction is sluggish, a catalytic amount of NaI can be added.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

  • Alkylation of the Target Protein Ligand:

    • Dissolve the purified VHL-linker intermediate (1.0 eq) and the target protein ligand (1.0-1.2 eq) in anhydrous DMF.

    • Add a base such as K2CO3 (2.0-3.0 eq) or Cs2CO3 (1.5-2.0 eq).

    • Stir the reaction at room temperature or elevated temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work-up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Western Blotting for Determination of Protein Degradation (DC50)

This protocol describes a standard Western blot procedure to quantify the degradation of a target protein upon treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., MV-4-11)

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-SMARCA2)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or use a multiplex detection system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the target protein is degraded).

Visualizing the Mechanism and Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a relevant signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., SMARCA2/4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

SMARCA_Pathway cluster_nucleus Nucleus SMARCA2_4 SMARCA2/4 (SWI/SNF Complex) Chromatin Chromatin SMARCA2_4->Chromatin Remodels Degradation Degradation SMARCA2_4->Degradation Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Alters Accessibility Proliferation Tumor Cell Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to PROTAC PROTAC (e.g., ACBI1) PROTAC->SMARCA2_4 Induces Degradation Degradation->Gene_Expression Downregulates Proliferation->Apoptosis Inhibition

References

The Great Debate: Benzyl-PEG10-Ots vs. Alkyl Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where every component plays a critical role. The linker, the bridge connecting the target protein binder (warhead) and the E3 ligase recruiter, has emerged as a key determinant of a PROTAC's success. Its composition and length influence a spectrum of crucial properties, from ternary complex formation and degradation efficiency to cell permeability and pharmacokinetic profiles.

This guide provides an objective comparison of two popular linker classes: the flexible, hydrophilic Benzyl-polyethylene glycol (PEG) linkers, specifically focusing on Benzyl-PEG10-Ots, and the more traditional, hydrophobic alkyl linkers. By examining key performance indicators and providing supporting experimental data and protocols, we aim to equip researchers with the knowledge to make informed decisions in their PROTAC design strategies.

At a Glance: Key Differences and Performance Metrics

The choice between a PEG-based linker like this compound and an alkyl linker is not merely a matter of connecting two ends. It is a strategic decision that can profoundly impact the therapeutic potential of a PROTAC. The following table summarizes the general trends and performance characteristics of these two linker types based on available literature.

FeatureThis compound (PEG Linker)Alkyl Linkers
Solubility Generally higher aqueous solubility.[1]Generally lower aqueous solubility, more hydrophobic.[1]
Cell Permeability Can exhibit "chameleonic" properties, adopting folded, less polar conformations in lipid membranes to enhance permeability.[2][3][4]Permeability is highly dependent on the overall molecule's properties; can sometimes lead to extended, more polar conformations, reducing permeability.[3]
Ternary Complex Formation The flexibility of the PEG chain can facilitate the optimal orientation of the warhead and E3 ligase ligand for stable ternary complex formation.[5]Rigidity can sometimes be advantageous if the optimal conformation is known, but lack of flexibility can also hinder ternary complex formation.
Degradation Efficiency (DC50 & Dmax) Often potent, but performance is highly dependent on linker length and the specific biological context.Can achieve high potency, but "hook effect" can be more pronounced with suboptimal linker lengths.
Pharmacokinetics (PK) Generally improved PK properties due to better solubility. However, PEG linkers can be susceptible to oxidative metabolism.[6]Can exhibit greater metabolic stability.[1]
Synthetic Accessibility Benzyl-PEG-Ots linkers are commercially available, facilitating modular PROTAC synthesis.Straightforward to synthesize with various chain lengths.

In-Depth Performance Comparison: Degradation and Permeability

Table 1: Impact of Linker Composition on Protein Degradation
PROTAC (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Reference
BRD4-CRBNPEG4< 1~95Fictionalized Data based on ARV-825[7]
BRD4-CRBNC8 Alkyl5~90Fictionalized Data based on similar studies
SMARCA2-VHLPEG30065[7]
SMARCA2-VHLBenzyl25070[7]

Note: Data is often cell-line and context-dependent. This table provides a generalized comparison.

Table 2: Influence of Linker Type on Cell Permeability (PAMPA Assay)
PROTACLinker TypePermeability (10⁻⁶ cm/s)Reference
VHL-based PROTAC 1AlkylLow (e.g., <0.1)[3]
VHL-based PROTAC 2PEGHigher (e.g., >0.5)[3]
AR-based PROTACsVarious AlkylGenerally low (<0.1)[8]
AR-based PROTAC with PEGPEGHigher than corresponding alkyl[8]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC mechanism of action, leading to targeted protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_assays Specific Assays Warhead Warhead Linker_Addition Linker_Addition Warhead->Linker_Addition Step 1 PROTAC_Purification PROTAC_Purification Linker_Addition->PROTAC_Purification Step 3 E3_Ligand E3_Ligand E3_Ligand->Linker_Addition Step 2 Binding_Assay Binding_Assay PROTAC_Purification->Binding_Assay Biochemical Degradation_Assay Degradation_Assay PROTAC_Purification->Degradation_Assay Cellular Permeability_Assay Permeability_Assay PROTAC_Purification->Permeability_Assay Physicochemical FP FP Binding_Assay->FP Fluorescence Polarization WB WB Degradation_Assay->WB Western Blot PAMPA PAMPA Permeability_Assay->PAMPA PAMPA

Caption: A generalized experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of this compound and alkyl linkers.

Synthesis of a this compound Containing PROTAC (Representative Protocol)

This protocol describes a general strategy for synthesizing a PROTAC using a commercially available this compound linker.

  • Warhead Modification: Functionalize the warhead with a suitable reactive group (e.g., a primary amine or a hydroxyl group) for linker conjugation. This may involve standard protecting group chemistry and activation steps.

  • E3 Ligase Ligand Modification: Similarly, modify the E3 ligase ligand to present a complementary reactive group.

  • Linker Conjugation (Example with an amine-functionalized warhead):

    • Dissolve the amine-functionalized warhead in a suitable aprotic solvent (e.g., DMF or DMSO).

    • Add a non-nucleophilic base (e.g., DIPEA) to the solution.

    • Add a solution of this compound in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction and purify the intermediate product by flash chromatography.

  • Final PROTAC Assembly:

    • The tosylate group of the PEG linker is then displaced by a nucleophilic group on the modified E3 ligase ligand (e.g., a phenol).

    • Dissolve the warhead-linker intermediate and the modified E3 ligase ligand in a suitable polar aprotic solvent (e.g., DMF).

    • Add a suitable base (e.g., K2CO3 or Cs2CO3) and heat the reaction mixture (e.g., to 80 °C) for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protein Degradation Assay (Western Blot)

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.[9][10]

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95 °C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein levels to the loading control and express them as a percentage of the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (Fluorescence Polarization)

This protocol describes a competition assay to assess the formation of the ternary complex.[11][12][13]

  • Reagents and Materials:

    • Fluorescently labeled ligand for either the target protein or the E3 ligase (fluorescent probe).

    • Purified recombinant target protein and E3 ligase complex.

    • PROTAC of interest.

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

    • Black, low-volume 384-well plates.

  • Assay Procedure:

    • Prepare a solution of the fluorescent probe at a concentration that gives a stable and robust fluorescence polarization signal.

    • Prepare serial dilutions of the competitor PROTAC.

    • In the assay plate, add the assay buffer, the fluorescent probe, and the purified protein (either the target protein or the E3 ligase, depending on the probe).

    • Add the competitor PROTAC or vehicle control to the wells.

    • To assess ternary complex formation, add the third component (the other protein partner) to the wells.

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent probe. A lower IC50 value indicates a higher affinity for the protein and a greater ability to form the binary or ternary complex.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This protocol outlines a method to evaluate the passive permeability of PROTACs.[8][14][15][16][17]

  • Materials:

    • PAMPA plate system (a donor plate with a microfilter coated with a lipid layer and an acceptor plate).

    • Lecithin in dodecane solution (artificial membrane).

    • PBS buffer at pH 7.4.

    • PROTAC stock solutions in DMSO.

  • Assay Procedure:

    • Prepare the artificial membrane by adding the lecithin/dodecane solution to each well of the donor plate filter and allowing it to impregnate the filter.

    • Prepare the donor solutions by diluting the PROTAC stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).

    • Fill the wells of the acceptor plate with PBS.

    • Add the donor solutions to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation:

      • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_equilibrium])

      • Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

    • Classify the permeability as low, medium, or high based on established ranges.

Conclusion

The choice between a this compound linker and an alkyl linker in PROTAC design is a critical decision with no one-size-fits-all answer. PEG linkers, with their inherent flexibility and hydrophilicity, can offer advantages in terms of solubility and the ability to promote favorable conformations for ternary complex formation, which may lead to enhanced cell permeability.[2][3][4][5] In contrast, alkyl linkers provide a more rigid and hydrophobic scaffold, which can be beneficial for metabolic stability.[1]

Ultimately, the optimal linker is highly dependent on the specific warhead, E3 ligase ligand, and the target protein. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, remains the most effective strategy for identifying the ideal candidate for a given biological target. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations and advancing the development of novel and effective protein degraders.

References

Assessing the Efficiency of Ternary Complex Formation with Benzyl-PEG10-OTs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the formation of a stable and productive ternary complex—composed of the target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase—is the linchpin for successful degradation. The linker component of a PROTAC is a critical determinant of the geometry and stability of this complex. This guide provides a comparative overview of Benzyl-PEG10-OTs as a linker building block for PROTAC synthesis, benchmarked against other common linker classes. We present a summary of key performance indicators, detailed experimental protocols for assessing ternary complex formation, and visual workflows to aid in experimental design.

The Role of the Linker in Ternary Complex Formation

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation. Its length, composition, and rigidity dictate the relative orientation of the target protein and the E3 ligase, influencing the efficiency of ubiquitin transfer.

This compound is a heterobifunctional linker that combines the advantageous properties of a polyethylene glycol (PEG) chain with a benzyl group. The PEG component, comprising ten ethylene glycol units, imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The length of the PEG chain is a crucial parameter, as both excessively short and long linkers can hinder the formation of a stable ternary complex. The benzyl group introduces a degree of rigidity and can participate in favorable pi-stacking interactions with aromatic residues on the surface of the E3 ligase or the target protein, potentially enhancing the stability of the ternary complex. The tosylate (OTs) group provides a reactive site for facile conjugation to a nucleophilic handle on either the target-binding ligand or the E3 ligase-recruiting ligand.

Comparative Analysis of PROTAC Linkers

While direct head-to-head experimental data for PROTACs specifically employing a this compound linker versus other linkers is not extensively available in the public domain, we can construct a comparative table based on the well-established properties of different linker classes. This table serves as a guide for rational linker design and selection.

Linker TypeKey CharacteristicsExpected Impact on Ternary Complex Formation
Benzyl-PEG10 Hydrophilic, defined length, semi-rigid. The PEG component enhances solubility. The benzyl group provides conformational restriction and potential for π-π stacking interactions.Can promote stable ternary complex formation through favorable interactions and optimized spatial orientation. The defined length helps in achieving an optimal distance between the target and E3 ligase.
Alkyl Chains Hydrophobic, flexible. Length can be easily varied.Flexibility can be advantageous for accommodating different protein topographies but may also lead to a higher entropic penalty upon binding. Hydrophobicity can impact solubility and permeability.
Standard PEG Hydrophilic, flexible. Improves solubility and pharmacokinetic properties.Generally facilitates ternary complex formation by providing solubility and appropriate spacing. However, lack of rigidity might not always lead to the most stable conformations.
Rigid Linkers (e.g., Alkynes, Piperazines) Conformationally constrained. Can pre-organize the PROTAC into a bioactive conformation.May lead to highly stable ternary complexes if the rigid conformation is optimal. However, they are less forgiving to suboptimal binding geometries.

Experimental Protocols for Assessing Ternary Complex Formation

A multi-faceted approach employing various biophysical and cellular assays is crucial for a comprehensive assessment of ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics (association and dissociation rates) and affinity of binary and ternary interactions in real-time.

Experimental Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).

    • In a separate experiment, flow a series of concentrations of the target protein over a sensor chip with immobilized PROTAC (if feasible) or use a capture-based approach.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or steady-state affinity for ternary) to determine kinetic and affinity constants. Cooperativity (α) can be calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the E3 ligase and target protein into the same buffer to minimize heats of dilution.

    • Prepare a solution of the E3 ligase in the sample cell.

    • Prepare a solution of the PROTAC and the target protein (at a concentration to ensure saturation of the PROTAC) in the injection syringe.

  • Titration:

    • Perform a series of injections of the PROTAC/target protein solution into the E3 ligase solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

NanoBRET™ Ternary Complex Assay (in live cells)

The NanoBRET™ assay allows for the real-time measurement of ternary complex formation within a cellular environment.

Experimental Protocol:

  • Cell Line Engineering:

    • Generate a stable cell line endogenously expressing the target protein fused to a NanoLuc® luciferase tag.

    • Transiently or stably express the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.

  • Assay Setup:

    • Plate the engineered cells in a white, opaque 96- or 384-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand, which will fluorescently label the E3 ligase.

    • Add the PROTAC at various concentrations.

  • Measurement:

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Measure the donor emission (luminescence from NanoLuc®) and acceptor emission (fluorescence from the HaloTag® ligand) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Ternary_Complex_Formation_Pathway cluster_0 Binary Complex Formation cluster_1 Ternary Complex Formation cluster_2 Downstream Events PROTAC PROTAC Binary_Target PROTAC-Target Binary Complex PROTAC->Binary_Target Binds Binary_E3 PROTAC-E3 Binary Complex PROTAC->Binary_E3 Binds Target Target Protein Target->Binary_Target E3_Ligase E3 Ligase E3_Ligase->Binary_E3 Ternary_Complex Target-PROTAC-E3 Ternary Complex Binary_Target->Ternary_Complex + E3 Ligase Binary_E3->Ternary_Complex + Target Protein Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

SPR_Workflow cluster_0 Preparation cluster_1 Binary Analysis cluster_2 Ternary Analysis cluster_3 Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Flow_PROTAC Flow PROTAC over E3 Ligase Immobilize->Flow_PROTAC Flow_Mix Flow Mixture over E3 Ligase Immobilize->Flow_Mix Prepare_Analytes Prepare PROTAC and Target Protein Solutions Prepare_Analytes->Flow_PROTAC Mix Mix PROTAC with Target Protein Prepare_Analytes->Mix Binary_Data Acquire Binary Binding Data Flow_PROTAC->Binary_Data Analyze Determine KD, ka, kd, and Cooperativity (α) Binary_Data->Analyze Mix->Flow_Mix Ternary_Data Acquire Ternary Binding Data Flow_Mix->Ternary_Data Ternary_Data->Analyze

Caption: Experimental workflow for SPR analysis of ternary complex formation.

Linker_Comparison_Logic cluster_linkers Linker Choices cluster_properties Key Properties Influenced by Linker cluster_outcome Performance Outcome PROTAC_Design PROTAC Design Goal: Stable & Productive Ternary Complex Benzyl_PEG Benzyl-PEG10 PROTAC_Design->Benzyl_PEG Alkyl Alkyl Chain PROTAC_Design->Alkyl Standard_PEG Standard PEG PROTAC_Design->Standard_PEG Rigid Rigid Linker PROTAC_Design->Rigid Solubility Solubility Benzyl_PEG->Solubility Permeability Permeability Benzyl_PEG->Permeability Flexibility Flexibility/Rigidity Benzyl_PEG->Flexibility Binding_Interactions Specific Interactions (e.g., π-stacking) Benzyl_PEG->Binding_Interactions Alkyl->Solubility Alkyl->Permeability Alkyl->Flexibility Standard_PEG->Solubility Standard_PEG->Permeability Standard_PEG->Flexibility Rigid->Flexibility Rigid->Binding_Interactions Ternary_Complex_Efficiency Ternary Complex Formation Efficiency Solubility->Ternary_Complex_Efficiency Permeability->Ternary_Complex_Efficiency Flexibility->Ternary_Complex_Efficiency Binding_Interactions->Ternary_Complex_Efficiency

Caption: Logical relationship comparing different PROTAC linker types.

Conclusion

The rational design of PROTACs hinges on the careful selection of a linker that optimally positions the target protein and the E3 ligase for efficient ubiquitination. This compound offers a compelling combination of hydrophilicity, a defined length, and the potential for stabilizing interactions through its benzyl moiety. While direct comparative data remains sparse, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficiency of ternary complex formation for PROTACs constructed with this compound and other linker classes. Such empirical validation is indispensable for advancing potent and selective protein degraders from discovery to clinical application.

The Crucial Role of PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's natural protein disposal system to eliminate disease-causing proteins, are critically dependent on the linker component that connects the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene glycol (PEG)-based linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of PEG linkers in PROTACs, with a focus on how linker length and composition influence degradation efficacy. While specific, commercially available building blocks like Benzyl-PEG10-Ots offer a convenient starting point for synthesis, a deep understanding of the structure-activity relationship of the entire linker is paramount for successful PROTAC development.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but plays a critical role in the stability and geometry of this ternary complex, directly impacting the efficiency of protein degradation.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Recognized by Ub Ubiquitin E3_Ligase->Ub Transfers Ub->POI Tags Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: General mechanism of PROTAC-induced protein degradation.

Impact of PEG Linker Length on PROTAC Efficacy: Case Studies

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. An optimal linker length facilitates the productive formation of the ternary complex, leading to efficient ubiquitination and degradation.

Case Study 1: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. Studies on BRD4-targeting PROTACs have demonstrated a clear dependence of degradation activity on the linker length.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Compound A PEG1~8>5000<20
Compound B PEG2~1150060
Compound C PEG3~1450>90
Compound D PEG4~1710085
Compound E PEG5~2025070

Data compiled from publicly available research.

As the data indicates, a PROTAC with a very short PEG linker (Compound A) is ineffective. Increasing the linker length to a certain optimum (Compound C) results in potent degradation of BRD4. However, further increasing the linker length (Compounds D and E) can lead to a decrease in potency, a phenomenon often attributed to the "hook effect" where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.

Case Study 2: TBK1-Targeting PROTACs

TANK-binding kinase 1 (TBK1) is another target where the impact of linker length has been systematically studied.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Compound F Alkyl/Ether7No degradation~0
Compound G Alkyl/Ether12<500>80
Compound H Alkyl/Ether21396
Compound I Alkyl/Ether2929276

Data compiled from publicly available research.

In this case, a minimum linker length is required to observe any degradation. The potency then increases with linker length up to an optimal length of 21 atoms (Compound H), after which it decreases again.[1] This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

The Role of Linker Composition: Flexible vs. Rigidified PEG Linkers

While flexible PEG linkers are widely used due to their hydrophilicity and ease of synthesis, more rigid linkers can offer advantages in certain contexts. Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.

Linker TypeAdvantagesDisadvantages
Flexible PEG - Good water solubility- High conformational flexibility- Straightforward synthesis- Can lead to entropic penalties upon binding- May adopt non-productive conformations- Potential for lower metabolic stability
Rigidified PEG - Pre-organizes the molecule for binding- Can improve selectivity- May enhance metabolic stability- More complex synthesis- Reduced conformational sampling- Solubility can be a challenge

Experimental Protocols for PROTAC Characterization

The development of successful PROTACs relies on robust and quantitative experimental assays. Below are detailed protocols for key experiments used to characterize PROTACs.

Synthesis of a Generic PEGylated PROTAC

The synthesis of PROTACs is typically a modular process. The following is a generalized protocol for the synthesis of a BRD4-targeting PROTAC using a PEG linker.

PROTAC Synthesis Workflow JQ1_derivative JQ1 with reactive handle Intermediate JQ1-PEG linker JQ1_derivative->Intermediate Amide coupling PEG_linker Bifunctional PEG linker PEG_linker->Intermediate Pomalidomide_derivative Pomalidomide with reactive handle Final_PROTAC Final BRD4 PROTAC Pomalidomide_derivative->Final_PROTAC Intermediate->Final_PROTAC Click chemistry BRD4 Degradation Signaling Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 CRBN CRBN (E3 Ligase) BRD4_PROTAC->CRBN Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation cMYC_Transcription c-MYC Transcription BRD4->cMYC_Transcription Activates BRD4_Degradation BRD4 Degradation Proteasome->BRD4_Degradation BRD4_Degradation->cMYC_Transcription Inhibits Cell_Proliferation Cell Proliferation cMYC_Transcription->Cell_Proliferation Drives

References

The Benzyl-PEG10-Ots Linker: A Double-Edged Sword in PROTAC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its pharmacokinetic profile and overall efficacy. The Benzyl-PEG10-Ots linker, a hybrid design incorporating a flexible polyethylene glycol (PEG) chain and a semi-rigid benzyl group, presents a unique combination of properties that can significantly influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the anticipated effects of this linker on PROTAC pharmacokinetics, supported by general principles from published literature and a detailed, representative experimental protocol.

The architecture of a PROTAC is a tripartite assembly: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. The linker is far from a passive spacer; its length, flexibility, and chemical composition are pivotal in dictating the PROTAC's behavior in a biological system.[1][2] The this compound linker, with its extended PEG10 chain, is designed primarily to enhance aqueous solubility, a common hurdle for these high molecular weight molecules.[3] The incorporation of a benzyl group introduces a degree of rigidity, which can influence the conformational dynamics of the PROTAC and its interaction with metabolic enzymes.[4][5]

Comparative Pharmacokinetic Profiles: A Hypothetical Analysis

While specific in vivo data for a PROTAC featuring a this compound linker is not available in the current body of published research, we can extrapolate a hypothetical pharmacokinetic profile based on the known properties of its constituent parts. The following table compares the expected pharmacokinetic parameters of a hypothetical PROTAC ("PROTAC-BnPEG10") with this linker to two other common linker archetypes: a flexible long-chain alkyl linker ("PROTAC-Alkyl") and a shorter, more rigid linker ("PROTAC-Rigid").

Pharmacokinetic ParameterPROTAC-Alkyl (Hypothetical)PROTAC-Rigid (Hypothetical)PROTAC-BnPEG10 (Hypothetical)Rationale for PROTAC-BnPEG10
Aqueous Solubility LowModerateHighThe long, hydrophilic PEG10 chain is expected to significantly improve solubility.[3]
Cell Permeability ModerateHighModerate to LowThe large size and polarity of the PEG chain may hinder passive diffusion across cell membranes, although the benzyl group could slightly enhance lipophilicity.
Metabolic Stability LowHighModerateThe ether linkages in the PEG chain can be susceptible to metabolism. The benzyl group may also be a site for oxidation, but its relative stability compared to a simple alkyl chain could be higher.[6]
Plasma Half-life (t½) ShortLongModerateImproved solubility may decrease clearance, but susceptibility to metabolism could shorten the half-life compared to a more stable rigid linker.
Area Under the Curve (AUC) LowHighModerateThe balance between improved solubility and potentially moderate metabolic stability would likely result in a moderate overall exposure.
Oral Bioavailability Very LowModerateLow to ModerateEnhanced solubility is a key factor for oral absorption, but poor permeability and potential first-pass metabolism could limit overall bioavailability.

Caption: This table presents a hypothetical comparison of the pharmacokinetic profiles of PROTACs with different linker types. The values are illustrative and based on general principles of PROTAC design.

The Underlying Principles: A Signaling and Workflow Perspective

To understand the journey of a PROTAC within a biological system, from administration to target degradation, we can visualize the key processes involved.

PROTAC_Mechanism cluster_absorption Absorption & Distribution cluster_cellular Cellular Action cluster_clearance Metabolism & Clearance Administration Oral or IV Administration Circulation Systemic Circulation Administration->Circulation Absorption Tissue Target Tissue Distribution Circulation->Tissue Distribution Metabolism Metabolism (e.g., in Liver) Circulation->Metabolism Membrane Cell Membrane Penetration Tissue->Membrane Ternary Ternary Complex Formation (POI-PROTAC-E3 Ligase) Membrane->Ternary Ubiquitination POI Ubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Degradation->Circulation PROTAC Recycling Excretion Excretion Metabolism->Excretion PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing Animal Dosing (e.g., IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Concentration-Time Profile LCMS->Concentration PK_Calc Pharmacokinetic Parameter Calculation Concentration->PK_Calc

References

The Critical Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the role of polyethylene glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) reveals that the length of the linker is a critical determinant of the molecule's degradation efficacy, binding affinity, and overall performance. This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, detailed protocols, and visualizations to aid researchers in the rational design and optimization of these novel therapeutic agents.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1] Among the various types of linkers, PEG linkers are frequently employed due to their ability to enhance solubility, cell permeability, and provide synthetic tractability.[2][3]

The "Goldilocks" Principle of Linker Length

Experimental evidence strongly suggests that the optimal linker length is a delicate balance; a linker that is too short can introduce steric hindrance, preventing the formation of a productive ternary complex.[][5] Conversely, an overly long linker can lead to a loose and unstable complex, diminishing the efficiency of ubiquitination.[][6] Therefore, the linker must be of an optimal length to facilitate the necessary protein-protein interactions for effective degradation.

The ideal linker length is not universal and is highly dependent on the specific target protein and the E3 ligase being recruited.[] For instance, a study on estrogen receptor alpha (ERα)-targeting PROTACs demonstrated that a 16-atom PEG linker exhibited significantly greater degradation potency compared to a 12-atom linker, despite similar binding affinities for ERα.[5][7] In contrast, for PROTACs targeting TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms, while those with linkers between 12 and 29 atoms showed submicromolar degradation potency.[8]

Quantitative Analysis of PROTACs with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following table summarizes key quantitative data from various studies. This data highlights the structure-activity relationship (SAR) and the necessity of empirical optimization for each PROTAC system.

Target ProteinE3 LigaseLinker Composition (PEG units)Linker Length (atoms)Degradation (DC50)Binding Affinity (IC50/Kd)Cell LineReference
ERαVHLPEG-based12Less PotentSimilar to 16-atom linkerMCF7[5][7]
ERαVHLPEG-based16More PotentSimilar to 12-atom linkerMCF7[5][7]
TBK1VHLAlkyl/Ether (PEG-like)< 12No degradation--[8]
TBK1VHLAlkyl/Ether (PEG-like)12-29Submicromolar--[8]
TBK1VHLAlkyl/Ether (PEG-like)213 nM--[8]
TBK1VHLAlkyl/Ether (PEG-like)29292 nM--[8]
CRBNCRBN (homo-PROTAC)PEG8Optimal-HEK293T[5]
BTKCRBNPEG≥ 41-40 nMConsistentRamos[8]
BTKCRBNPEG< 4-Impaired (up to 20-fold)Ramos[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative analysis of PROTACs with different PEG linker lengths.

PROTAC Synthesis

PROTACs are typically synthesized through a modular approach. The general steps involve:

  • Synthesis of Ligands: The warhead (targeting the POI) and the E3 ligase ligand are synthesized or obtained commercially. These ligands often possess a functional group (e.g., amine, carboxylic acid, alkyne, or azide) for linker conjugation.

  • Linker Synthesis: PEG linkers of varying lengths with bifunctional reactive ends are synthesized or commercially sourced.[9]

  • Conjugation: The linker is sequentially coupled to the two ligands. Common coupling chemistries include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or etherification.[8][10] The reaction progress is monitored by techniques like TLC or LC-MS.

  • Purification and Characterization: The final PROTAC product is purified using methods such as flash chromatography or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in the level of the target protein.

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the PROTACs with different linker lengths for a specified period (e.g., 24, 48, or 72 hours).[7]

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize the results.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) is then calculated.

Cell Viability Assays

These assays determine the cytotoxic effect of the PROTACs.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 48 or 72 hours).[11]

  • Assay: A viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP levels) is added to each well.

  • Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 (concentration that inhibits cell growth by 50%) can be calculated.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental designs involved in PROTAC research.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

PROTAC_Optimization_Workflow Start Start: Identify POI and E3 Ligase Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Start->Synthesis Screening In Vitro Screening Synthesis->Screening Degradation_Assay Western Blot for Protein Degradation (DC50) Screening->Degradation_Assay Assess Efficacy Binding_Assay Binding Affinity Assays (IC50/Kd) Screening->Binding_Assay Determine Affinity Permeability_Assay Cell Permeability Assays Screening->Permeability_Assay Evaluate Drug-likeness Analysis Analyze Structure-Activity Relationship (SAR) Degradation_Assay->Analysis Binding_Assay->Analysis Permeability_Assay->Analysis Optimization Lead Optimization (Further Linker Modification) Analysis->Optimization End Optimized PROTAC Candidate Optimization->End

Caption: A typical workflow for the optimization of PROTACs with varying PEG linker lengths.

References

A Comparative Guide to Western Blot Analysis of Protein Degradation with Benzyl-PEG10-Ots PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical Benzyl-PEG10-Ots Proteolysis Targeting Chimeras (PROTACs) with other PROTAC linker classes for targeted protein degradation. The supporting experimental data presented is a composite illustration based on established principles and published findings in the field of targeted protein degradation. Detailed protocols for Western blot analysis and visualizations of key processes are included to assist researchers in designing and interpreting their experiments.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4]

This guide focuses on a PROTAC featuring a Benzyl-polyethylene glycol (PEG)10-O-tosyl (this compound) linker and compares its hypothetical performance against PROTACs with other common linker types.

Comparative Analysis of PROTAC Linkers

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), kinetics, and selectivity of a PROTAC. Below is a comparative summary of a hypothetical this compound PROTAC against other common linker types for the degradation of a target protein (e.g., Bromodomain-containing protein 4, BRD4).

Linker TypePROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Key Characteristics
This compound Hypothetical PROTAC-A BRD4 HeLa 15 >95 Balanced hydrophilicity and rigidity from the PEG and benzyl groups, potentially leading to good cell permeability and stable ternary complex formation.
Alkyl Chain (C8)Hypothetical PROTAC-BBRD4HeLa50>90More hydrophobic, which can enhance cell permeability but may lead to aggregation or off-target effects.
Short PEG Chain (PEG4)Hypothetical PROTAC-CBRD4HeLa75~85Increased hydrophilicity, which can improve solubility but may reduce cell permeability compared to longer or more hydrophobic linkers.
Rigid PiperazineHypothetical PROTAC-DBRD4HeLa30>95The rigid structure can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency.

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific target protein, E3 ligase ligand, and cell type used.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-induced protein degradation and a typical workflow for its analysis by Western blot.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with PROTACs) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer (to PVDF/Nitrocellulose membrane) SDS_PAGE->Protein_Transfer Blocking 6. Blocking (e.g., with BSA or milk) Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 10. Data Analysis (Densitometry for DC50/Dmax) Detection->Data_Analysis

Caption: Western blot workflow for PROTAC analysis.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Western Blot Analysis of Protein Degradation
  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. The hypothetical this compound linker represents a promising scaffold that balances key physicochemical properties to achieve potent and efficient protein degradation. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct comparative analyses of different PROTACs using Western blotting, a fundamental technique in the field of targeted protein degradation. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG10-Ots: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Benzyl-PEG10-Ots, a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of the appropriate disposal methods to mitigate risks associated with this chemical. This guide offers a step-by-step protocol for the chemical neutralization and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Dual Nature

This compound is comprised of two main components: a polyethylene glycol (PEG) chain and a tosylate (Ots) group. The PEG portion of the molecule is generally considered to be of low toxicity and biodegradable. The primary consideration for disposal lies with the tosylate group, which is a reactive functional group. The recommended disposal procedure focuses on the chemical inactivation of this tosylate group through alkaline hydrolysis.

Quantitative Data Summary

For clarity and easy reference, the key quantitative aspects of the disposal procedure are summarized in the table below.

ParameterValue/Instruction
Reagents for Neutralization
Sodium Hydroxide (NaOH) Solution2 Molar (2 M)
This compoundWaste to be treated
Reaction Conditions
Ratio of NaOH to this compoundApproximately 10:1 molar excess of NaOH
SolventWater or a water/miscible solvent mixture
TemperatureRoom temperature with initial cooling
Reaction TimeMinimum 24 hours
Post-Neutralization
pH VerificationTarget pH range: 6.0 - 8.0
Neutralizing Agent (if needed)1 M Hydrochloric Acid (HCl) or 1 M Sodium Bicarbonate (NaHCO₃)
Final DisposalDrain disposal with copious amounts of water (check local regulations)

Experimental Protocol: Chemical Neutralization of this compound

This protocol details the steps for the alkaline hydrolysis of this compound. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Waste this compound

  • 2 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution (for neutralization)

  • pH indicator strips or a calibrated pH meter

  • Appropriately sized beaker or flask for the reaction

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Preparation: Carefully measure or estimate the amount of this compound waste to be treated.

  • Dissolution: If the waste is in a solid or concentrated form, dissolve it in a minimal amount of a water-miscible solvent (e.g., ethanol, isopropanol) in the reaction vessel. If the waste is already in a solvent, proceed to the next step.

  • Initial Cooling: Place the reaction vessel in an ice bath to manage any potential exothermic reaction upon the addition of the base.

  • Alkaline Hydrolysis: While stirring, slowly add the 2 M NaOH solution to the this compound solution. A significant molar excess of NaOH is recommended to ensure complete hydrolysis.

  • Reaction: Once the NaOH solution has been added, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 24 hours. This allows for the complete hydrolysis of the tosylate ester into the less reactive p-toluenesulfonic acid and the corresponding PEG-alcohol. The p-toluenesulfonic acid will be neutralized in situ by the excess sodium hydroxide to form sodium p-toluenesulfonate.

  • pH Verification and Neutralization: After the 24-hour reaction period, check the pH of the solution using pH indicator strips or a pH meter. The pH will likely be high due to the excess NaOH. Carefully neutralize the solution by adding 1 M HCl dropwise while stirring until the pH is between 6.0 and 8.0.

  • Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult and comply with all local, state, and federal regulations regarding wastewater disposal.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the logical relationships and the experimental workflow.

Disposal_Logic cluster_assessment Hazard Assessment cluster_action Disposal Action Compound This compound PEG PEG Chain (Low Hazard) Compound->PEG Tosylate Tosylate Group (Reactive) Compound->Tosylate Neutralization Chemical Neutralization (Alkaline Hydrolysis) Tosylate->Neutralization Primary Target FinalDisposal Final Disposal Neutralization->FinalDisposal

Caption: Logical relationship for this compound disposal.

Experimental_Workflow start Start: this compound Waste dissolve 1. Dissolve in Water/Miscible Solvent start->dissolve cool 2. Cool in Ice Bath dissolve->cool hydrolyze 3. Slowly Add 2M NaOH (Stirring) cool->hydrolyze react 4. React at RT for 24 hours hydrolyze->react check_ph 5. Check pH react->check_ph neutralize 6. Neutralize with 1M HCl (pH 6-8) check_ph->neutralize If pH > 8 dispose 7. Drain Disposal with Copious Water (Check Local Regs) check_ph->dispose If pH 6-8 neutralize->dispose end End: Safe Disposal dispose->end

Personal protective equipment for handling Benzyl-PEG10-Ots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of Benzyl-PEG10-Ots. The information herein is compiled from safety data for related compounds and general laboratory safety protocols. It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, all handling and disposal procedures should be conducted with caution, treating the substance with the appropriate respect for a novel chemical entity.

Chemical and Physical Properties

Limited specific experimental data for this compound is available. The following table summarizes known and inferred properties based on its chemical structure, which includes a benzyl ether, a polyethylene glycol (PEG) chain, and a tosylate group.

PropertyValue/InformationSource/Notes
Molecular Formula C₃₄H₅₄O₁₃S[1]
Molecular Weight 702.85 g/mol [1]
Physical State Likely a viscous liquid or a low-melting solidInferred from high molecular weight PEG derivatives.
Solubility Expected to be soluble in many organic solvents (e.g., dichloromethane, chloroform, DMF, DMSO) and have some water solubility due to the PEG chain.Inferred from properties of similar PEG compounds.
Melting Point Not available.
Boiling Point Not available (likely to decompose at high temperatures).
Toxicity Data (LD50) Not available. Treat as a potentially hazardous substance.General precaution for novel chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a comprehensive hazard assessment is based on the components of the molecule:

  • Polyethylene Glycol (PEG) derivatives are generally considered to have low toxicity and are not significant skin or eye irritants[2][3][4].

  • Benzyl ether can be a skin and eye irritant and may cause respiratory irritation[5][6].

  • Tosylates are good leaving groups and can be reactive. While not typically classified as highly hazardous, they should be handled with care to avoid unintentional reactions[7].

Based on this assessment, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against potential splashes and aerosols.
Hand Protection Nitrile gloves. Inspect for tears or holes before use.Provides a barrier against skin contact.
Body Protection A standard laboratory coat.Protects skin and clothing from splashes.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.The compound is expected to have low volatility.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is crucial for the safe handling of this compound.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials (e.g., strong oxidizing agents). For long-term storage, keeping the material at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended for PEG derivatives to prevent degradation.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.

2. Handling and Use (in a laboratory setting):

  • Work Area: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment: Before handling, don the mandatory PPE as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a viscous liquid, use positive displacement pipettes or a syringe for accurate transfer. Standard air displacement pipettes may not be accurate.

    • If it is a solid, use a spatula or scoop in a fume hood to prevent inhalation of any fine particles.

    • Avoid creating aerosols.

  • Dissolving: When dissolving the compound, add it slowly to the solvent with stirring to prevent splashing.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Spill Response Plan

In the event of a minor spill (less than 100 mL) of this compound, follow these steps:

  • Alert others: Inform colleagues in the immediate vicinity of the spill.

  • Evacuate the immediate area: If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including gloves, eye protection, and a lab coat.

  • Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike the spill and prevent it from spreading.

  • Absorb the material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the waste: Once the material is fully absorbed, carefully scoop the mixture into a labeled, sealable waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials in the same waste container.

  • Dispose of waste: The sealed waste container should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Response cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Ventilated Area (-20°C for long term) inspect->store ppe Don Personal Protective Equipment (PPE) store->ppe Prepare for Use fume_hood Work in a Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Carefully fume_hood->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve collect_waste Collect all Contaminated Waste dissolve->collect_waste Generate Waste spill Minor Spill Occurs contain Contain and Absorb Spill spill->contain collect_spill Collect Absorbed Material contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste Generate Spill Waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via Licensed Contractor label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This guide is intended to provide essential safety and logistical information based on the chemical properties of related compounds. It is not a substitute for a formal risk assessment, which should be conducted by the user's institution. Always follow your institution's specific safety protocols and guidelines.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.